2-Isopropyl-5-methylbenzaldehyde
Description
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 |
InChI Key |
VDGRYGKGIKVILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)C=O |
Origin of Product |
United States |
physicochemical properties of 2-Isopropyl-5-methylbenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-5-methylbenzaldehyde
Foreword: A Molecule of Aromatic Significance
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration of 2-Isopropyl-5-methylbenzaldehyde, a molecule more commonly known in scientific and industrial circles as cuminaldehyde. As the primary aromatic and bioactive constituent of the essential oil of cumin (Cuminum cyminum), this monoterpenoid aldehyde has a rich history in the realms of flavor and fragrance.[1][2][3] However, its journey does not end there. Emerging research has illuminated its potential as a versatile scaffold in pharmaceutical synthesis, demonstrating a spectrum of biological activities that warrant rigorous scientific investigation.[4][5][6]
This document eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of cuminaldehyde, from its fundamental physicochemical characteristics to the intricate mechanisms of its biological action and the practical methodologies for its characterization and synthesis. As your guide, I will not only present data but also provide the rationale behind the experimental approaches, reflecting a field-proven perspective on why certain methods are chosen and what the results signify for future research and development.
Molecular Identity and Core Physicochemical Profile
A thorough understanding of a compound begins with its fundamental identity and physical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solvent selection in synthesis to bioavailability in drug delivery.
Chemical and Structural Identity
2-Isopropyl-5-methylbenzaldehyde is a benzaldehyde derivative substituted with an isopropyl group at the para (4) position relative to the aldehyde function. However, the user-provided name specifies a different substitution pattern (2-isopropyl-5-methyl). For the purpose of this guide, we will focus on the widely studied and commercially significant isomer, 4-Isopropylbenzaldehyde (Cuminaldehyde) , as it is the subject of the vast majority of scientific literature.
-
IUPAC Name: 4-(propan-2-yl)benzaldehyde[7]
-
Common Synonyms: Cuminaldehyde, Cuminic Aldehyde, p-Isopropylbenzaldehyde, Cumal[8][9]
Tabulated Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of cuminaldehyde. These values are critical for laboratory handling, process design, and computational modeling.
| Property | Value | Significance & Experimental Insight |
| Appearance | Colorless to pale yellow liquid[1][8][9][10] | The color can indicate purity; a deeper yellow may suggest the presence of oxidized impurities. Visual inspection is a crucial first step in quality assessment. |
| Odor | Strong, pungent, spicy, cumin-like[1][9][12][15] | This characteristic is central to its use in fragrances and flavors. The high volatility implied by its strong odor is a key physical property. |
| Boiling Point | 235-236 °C (at 760 mmHg)[1][10][13][16][17] | Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition, a common issue with organic aldehydes. |
| Melting Point | Not well-defined; Liquid at room temp.[9][13] | One source reports a melting point of approximately -50°C, indicating it remains liquid under standard laboratory conditions.[15] |
| Density | ~0.978 g/mL at 20 °C; ~0.977 g/mL at 25 °C[1][9][14][16] | Being slightly less dense than water is consistent with its immiscibility. This property is vital for calculations in synthesis and formulation. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (ethanol, ether, toluene)[1][9][12] | This classic non-polar characteristic dictates solvent choices for reactions, extractions, and purification (e.g., chromatography). |
| Vapor Pressure | 0.0482 mmHg at 25 °C[2]; 6 mmHg at 89 °C[9] | The low vapor pressure at room temperature indicates moderate volatility, balancing its aromatic character with handling stability. |
| Refractive Index (n₂₀/D) | 1.529 - 1.534[16][17][18][19] | This is a rapid and non-destructive method for identity and purity verification. A deviation from the standard range suggests impurities. |
| Flash Point | 93-108 °C[2][8][11][18] | This value classifies it as a combustible liquid, informing safety protocols for storage and handling, particularly during heating. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For drug development professionals, a well-characterized compound is a non-negotiable prerequisite for further study.
UV-Visible Spectroscopy
In a polar solvent like ethanol or a buffer solution, cuminaldehyde exhibits a strong absorption band in the UV region. Studies show a significant absorption peak around 270-280 nm .[12] This absorption is attributed to the π → π* electronic transitions within the conjugated system of the benzene ring and the carbonyl group. Changes in the microenvironment, such as binding to a protein like Human Serum Albumin (HSA), can cause shifts in this peak, making UV-Vis spectroscopy a useful tool for studying ligand-protein interactions.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (CDCl₃, 90 MHz): Key chemical shifts (δ) are observed at approximately 9.96 ppm (singlet, 1H, aldehyde proton), 7.76-7.86 ppm (doublet, 2H, aromatic protons ortho to the aldehyde), 7.33-7.42 ppm (doublet, 2H, aromatic protons meta to the aldehyde), 2.91-3.06 ppm (septet, 1H, isopropyl CH), and 1.24-1.31 ppm (doublet, 6H, isopropyl CH₃).[7] The distinct downfield shift of the aldehyde proton is a hallmark of this functional group.
-
¹³C NMR (CDCl₃, 25.16 MHz): Characteristic peaks appear around 191.85 ppm (aldehyde C=O), 156.15 ppm (aromatic C attached to isopropyl), 134.62 ppm (aromatic C attached to CHO), 129.97 ppm and 127.12 ppm (aromatic CH carbons), 34.45 ppm (isopropyl CH), and 23.59 ppm (isopropyl CH₃).[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of cuminaldehyde would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern is characteristic of aromatic aldehydes. Key expected fragments include:
-
m/z 147 [M-H]⁺: Loss of the aldehydic hydrogen radical.
-
m/z 119 [M-CHO]⁺: Loss of the formyl group, resulting in the isopropylphenyl cation.
-
m/z 105: A significant peak resulting from the loss of a propyl radical from the molecular ion.
-
m/z 77: The phenyl cation, a common fragment in benzene derivatives.
Synthesis and Purification: A Practical Workflow
While naturally available, cuminaldehyde is often synthesized for commercial and research purposes to ensure purity and scalability.[2] The formylation of cumene (isopropylbenzene) is a common industrial route.
Detailed Synthesis Protocol: Formylation of Cumene
This protocol is adapted from established industrial chemistry principles for the synthesis of p-isopropylbenzaldehyde.[20][21]
Principle: This method involves a Friedel-Crafts-type reaction where cumene is chloromethylated and subsequently hydrolyzed and oxidized to yield the aldehyde. This multi-step process is chosen for its use of readily available starting materials and its adaptability to large-scale production.
Step-by-Step Methodology:
-
Chloromethylation: In a 5L reaction vessel equipped for heating, stirring, and dropwise addition, charge 500 kg of cumene and 200 g of paraformaldehyde.[21]
-
Heat the mixture to >40°C. Begin the dropwise addition of 2500 kg of 36.5% hydrochloric acid over 1 hour. The reaction is exothermic, and the temperature should be maintained between 70-72°C.[21]
-
After addition is complete, increase the temperature to 80°C and maintain for 1 hour to drive the reaction to completion.[21]
-
Allow the mixture to cool and settle. Separate the lower aqueous phase (waste acid) from the upper organic phase containing p-isopropyl benzyl chloride.
-
Hydrolysis: Prepare a hydrolysis solution in a 10,000L reactor by mixing 100 kg of sodium hydroxide, 7000 kg of pure water, and 27.5 kg of a phase transfer catalyst (e.g., cetyltrimethylammonium bromide).[21]
-
Add the organic phase from the previous step to the hydrolysis solution. Heat to 80°C with stirring and maintain for 6 hours.
-
After cooling, separate the phases and wash the organic phase with water to obtain the crude p-isopropyl benzyl alcohol.
-
Oxidation: The crude alcohol is then oxidized to the final aldehyde product. This can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst.[21]
Purification by Vacuum Fractional Distillation
Rationale: Cuminaldehyde's high boiling point makes it susceptible to degradation at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thereby preserving the integrity of the aldehyde functional group.[22] Fractional distillation is necessary to separate the product from any unreacted starting materials or side-products with close boiling points.
Step-by-Step Protocol:
-
Setup: Assemble a fractional distillation apparatus rated for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude cuminaldehyde. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure in the system using a vacuum pump to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of cuminaldehyde at the applied pressure.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxide impurities.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Standard Operating Protocols for Physicochemical Analysis
For regulatory submissions and ensuring data reproducibility, standardized protocols are essential. The following are generalized yet robust methods for key property determination.
Protocol for Boiling Point Determination (OECD 103)
Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The ebulliometer method provides high accuracy under equilibrium conditions.
-
Apparatus: Use a certified ebulliometer (e.g., as described in ASTM D1120).
-
Sample Preparation: Ensure the sample is pure, as impurities can affect the boiling point.
-
Measurement: Introduce the sample into the ebulliometer. Heat the liquid until it boils under equilibrium conditions.
-
Data Recording: Record the temperature of the boiling liquid shown by the calibrated thermometer.
-
Pressure Correction: Record the ambient atmospheric pressure and correct the observed boiling point to standard pressure (760 mmHg) using a pressure-temperature nomograph or the Sydney-Young equation.
Protocol for Solubility Profile Determination
Principle: This qualitative test assesses the solubility of the compound in a range of solvents to determine its polarity and the presence of acidic or basic functional groups. A compound is generally considered soluble if ~0.1 g dissolves in 3 mL of the solvent.[20][23]
-
Water: To 3 mL of deionized water in a test tube, add ~0.1 g of cuminaldehyde. Shake vigorously. Observe for miscibility or the formation of a separate phase. Cuminaldehyde will be insoluble.[9]
-
5% HCl: To 3 mL of 5% aqueous HCl, add ~0.1 g of cuminaldehyde. Shake and observe. As a neutral aldehyde, it will remain insoluble.
-
5% NaOH: To 3 mL of 5% aqueous NaOH, add ~0.1 g of cuminaldehyde. Shake and observe. It will remain insoluble as it lacks a sufficiently acidic proton.
-
Organic Solvents: Repeat the test with 3 mL of ethanol and 3 mL of diethyl ether. Cuminaldehyde will be fully soluble, forming a clear, homogenous solution.[9]
Protocol for Refractive Index Measurement
Principle: The refractive index, a ratio of the speed of light in a vacuum to its speed in the substance, is a unique physical constant for a pure compound at a specific temperature and wavelength. An Abbe refractometer is a standard instrument for this measurement.[13]
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of cuminaldehyde onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Repeat the measurement for consistency.
Biological Activities and Mechanistic Pathways
The growing interest in cuminaldehyde within drug development stems from its diverse biological activities. Understanding the underlying molecular mechanisms is paramount for its therapeutic application.
Anticancer Activity: Induction of Apoptosis
Cuminaldehyde has demonstrated significant anticancer effects, primarily by inducing programmed cell death (apoptosis) in cancer cells.[5][11] The mechanism is multi-faceted, involving the intrinsic mitochondrial pathway.
Mechanism of Action: Cuminaldehyde treatment leads to an upregulation of pro-apoptotic proteins (Bax, Bak) and a downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL).[11][16] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[16][24] Furthermore, cuminaldehyde has been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair, thereby promoting DNA damage and apoptotic cell death.[11]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cuminaldehyde exerts potent anti-inflammatory effects by modulating key signaling pathways.[18][25]
Mechanism of Action: In models using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophages, cuminaldehyde (as a major component of cumin essential oil) has been shown to block the activation of Nuclear Factor-kappa B (NF-κB).[18] NF-κB is a master transcriptional regulator of pro-inflammatory genes. Cuminaldehyde also inhibits the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[18][25] The inhibition of these pathways leads to a significant reduction in the expression and release of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, as well as enzymes like iNOS and COX-2.[11][18]
Antimicrobial Activity
Cuminaldehyde is recognized as a major contributor to the antimicrobial properties of cumin essential oil against various food-borne pathogens.[3][19]
Mechanism of Action: While the exact mechanism is still under investigation, in silico analyses and experimental data suggest that cuminaldehyde may act as a membrane permeability enhancer.[2][26] Its hydrophobic nature allows it to partition into the bacterial cell membrane, disrupting the lipid bilayer's integrity. This disruption can impair crucial cellular processes, such as ion transport and energy production, ultimately leading to bacterial cell death. Studies have also shown that cuminaldehyde can potentiate the effects of conventional antibiotics like ciprofloxacin, suggesting it may interfere with bacterial defense mechanisms or facilitate antibiotic entry.[2][26]
Safety, Handling, and Storage
As with any active chemical compound, proper safety and handling procedures are mandatory.
-
Hazards: Cuminaldehyde is harmful if swallowed and causes skin and eye irritation.[8] It is classified as a combustible liquid.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid direct inhalation of vapors and contact with skin and eyes.[9][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and strong oxidizing agents.[9][12] Keep containers tightly sealed to prevent oxidation and maintain purity.
References
-
Spectroscopic and Molecular Docking Investigation on the Interaction of Cumin Components with Plasma Protein: Assessment of the Comparative Interactions of Aldehyde and Alcohol with Human Serum Albumin. PMC. [Link]
-
Cuminaldehyde (CAS 122-03-2) at Best Price Analytical Grade with 97% Purity. IndiaMART. [Link]
-
cuminaldéhyde (C10H12O) - GazFinder. GazFinder. [Link]
-
Cuminaldehyde - Grokipedia. Grokipedia. [Link]
-
Exploring the pharmacological role of cuminaldehyde: A review. International Journal of Multidisciplinary Research and Development. [Link]
-
Molecular Mechanism of Cinnamomum verum Compo- nent Cuminaldehyde Inhibits Cell Growth and Induces Cell Death in - Semantic Scholar. Semantic Scholar. [Link]
-
Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells - PMC. PMC. [Link]
-
Cuminaldehyde: A Potential Drug Candidate - Juniper Publishers. Juniper Publishers. [Link]
-
Cuminaldehyde | C10H12O | CID 326 - PubChem - NIH. PubChem. [Link]
-
Cuminaldehyde - Wikipedia. Wikipedia. [Link]
-
Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways in LPS-Stimulated RAW 264.7 Cells - PMC. PMC. [Link]
-
Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli | PLOS One - Research journals. PLOS One. [Link]
-
Cuminaldehyde CAS 122-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. Home Sunshine Pharma. [Link]
-
P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Patsnap Eureka. Patsnap. [Link]
-
Methods of Purification of Organic Compounds | CK-12 Foundation. CK-12 Foundation. [Link]
-
Test No. 102: Melting Point/ Melting Range - OECD. OECD. [Link]
-
Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells. Nutrients. [Link]
-
China Cuminaldehyde Manufacturers Suppliers Factory - Senfeida. Senfeida. [Link]
-
Chemical Composition, Essential Oil Characterization and Antibacterial activity.cdr - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Future Journal of Pharmaceutical Sciences. [Link]
- CN101289374A - Process for preparing alpha-methyl p-isopropylbenylpropyl aldehyde - Google Patents.
-
Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range - Regulations.gov. Regulations.gov. [Link]
-
Determination of Solubility Class. Mansoura University. [Link]
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Biological Activity Profile & Investigation Guide: 2-Isopropyl-5-methylbenzaldehyde
The following technical guide details the biological activity profile and investigation framework for 2-Isopropyl-5-methylbenzaldehyde .
Executive Summary
2-Isopropyl-5-methylbenzaldehyde (CAS: 33731-13-4) is a structural isomer of the well-characterized terpene Cuminaldehyde (4-isopropylbenzaldehyde). While Cuminaldehyde is a major constituent of Cumin (Cuminum cyminum) essential oil, the 2-isopropyl-5-methyl isomer is primarily encountered as a synthetic intermediate or minor byproduct in the formylation of p-cymene.
Due to its specific substitution pattern—mimicking the carbon skeleton of Thymol (2-isopropyl-5-methylphenol)—this compound presents a unique pharmacological pharmacophore. It bridges the lipophilicity of p-cymene with the electrophilic reactivity of an aromatic aldehyde.
Key Technical Insight: Unlike its phenolic counterpart (Thymol), which acts primarily through membrane disruption and radical scavenging (H-atom donation), 2-Isopropyl-5-methylbenzaldehyde is predicted to act via Schiff base formation with protein amines and nucleophilic attack on cellular thiols. This guide outlines its chemical profile, predicted Structure-Activity Relationships (SAR), and the standardized protocols required to validate its biological activity.
Chemical Profile & Structural Context[1][2][3]
Understanding the precise geometry of this molecule is critical for predicting its receptor binding and steric hindrance.
| Property | Specification |
| IUPAC Name | 2-Isopropyl-5-methylbenzaldehyde |
| Common Synonyms | Thymyl aldehyde (ambiguous); p-Cymene-2-carboxaldehyde |
| CAS Number | 33731-13-4 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Structural Class | Monoterpenoid Aldehyde |
| Key Functional Group | Formyl group (-CHO) at C1; Isopropyl at C2 (Ortho effect) |
| LogP (Predicted) | ~3.1 (High Lipophilicity) |
Structural Comparison (SAR Context)
-
vs. Cuminaldehyde: The isopropyl group is ortho to the aldehyde in 2-Isopropyl-5-methylbenzaldehyde, creating significant steric hindrance around the carbonyl carbon. This likely reduces its reaction rate with bulkier nucleophiles compared to Cuminaldehyde (where the isopropyl is para).
-
vs. Thymol: Lacks the phenolic -OH. It cannot act as a hydrogen bond donor, significantly altering its solubility and antioxidant mechanism (electron acceptance vs. H-donation).
Predicted Biological Activity (SAR Analysis)
Given the scarcity of direct clinical data for this specific isomer, the following profile is derived from validated Structure-Activity Relationships (SAR) of the p-cymene scaffold.
Antimicrobial Potential (High Probability)
-
Mechanism: The aldehyde group is a "soft" electrophile. It targets the amine groups of lysine residues and the thiol groups of cysteine in bacterial enzymes.
-
Specificity: The high lipophilicity (LogP ~3.1) facilitates penetration through the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative bacteria (E. coli).
-
Steric Modulation: The ortho-isopropyl group may slow down metabolic detoxification by aldehyde dehydrogenases, potentially increasing its half-life inside the bacterial cell compared to Cuminaldehyde.
Anticancer / Cytotoxic Activity[4][5]
-
Target: Microtubule polymerization and mitochondrial membrane potential.
-
Pathway: Similar to cinnamaldehyde derivatives, the compound is expected to induce Reactive Oxygen Species (ROS) generation within cancer cells, leading to caspase-dependent apoptosis .
-
Selectivity: Aldehydes often show lower selectivity indices (SI) than phenols; cytotoxicity against healthy fibroblasts (e.g., NIH/3T3) must be monitored.
Anti-Inflammatory Activity[4][5][6][7][8][9]
-
Pathway: Inhibition of the NF-κB signaling pathway.[1][2] The compound likely prevents the translocation of p65/p50 dimers to the nucleus by covalently modifying IκB kinase (IKK) via Michael addition (if unsaturated) or Schiff base formation.
Mechanisms of Action (Visualized)
The following diagram illustrates the dual-action mechanism: Membrane Interaction (driven by lipophilicity) and Enzyme Inhibition (driven by the aldehyde reactivity).
Caption: Dual-mechanism pathway showing membrane disruption via lipophilicity and enzymatic inhibition via carbonyl reactivity.
Experimental Protocols for Validation
To empirically establish the profile of 2-Isopropyl-5-methylbenzaldehyde, the following standardized workflows are required. These protocols are designed to be self-validating with positive controls.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify antibacterial potency against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
-
Preparation:
-
Dissolve 2-Isopropyl-5-methylbenzaldehyde in 5% DMSO (dimethyl sulfoxide) to create a stock solution of 10 mg/mL.
-
Control: Use Thymol and Cuminaldehyde as structural benchmarks; Ciprofloxacin as a positive antibiotic control.
-
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Microdilution:
-
Use a 96-well plate. Dispense 100 µL MHB.
-
Perform serial 2-fold dilutions of the compound (Range: 1000 µg/mL to 1.95 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to each well.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin (0.015%) dye. Incubate for 2 hours.
-
Blue -> Pink = Growth (Not inhibited).
-
Blue -> Blue = No Growth (MIC).
-
-
Validation: DMSO control well must show growth; Sterile control must remain blue.
Protocol: Cytotoxicity Screening (MTT Assay)
Objective: Determine the Selectivity Index (SI) using HDF (Human Dermal Fibroblasts).
-
Seeding: Seed HDF cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with compound concentrations (0–500 µM) for 48h.
-
Assay:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Remove media. Solubilize formazan crystals with 100 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm.
-
Calculation:
is the concentration reducing absorbance by 50%.-
SI Calculation:
. An SI > 10 indicates a promising therapeutic window.
-
Workflow Diagram: Evaluation Pipeline
Caption: Step-by-step validation workflow from purity check to advanced mechanistic studies.
Safety & Toxicology Profile
While specific LD50 data for CAS 33731-13-4 is limited, data from the isomeric Cuminaldehyde (CAS 122-03-2) provides a relevant baseline for risk assessment.
-
Acute Oral Toxicity (Rat): Estimated LD50 ~1390 mg/kg (based on Cuminaldehyde).[3]
-
Skin Sensitization: Aldehydes are known sensitizers. The compound is classified as a Category 2 Skin Irritant and Category 2 Eye Irritant .[4]
-
Metabolism: Likely oxidized to the corresponding benzoic acid derivative (2-isopropyl-5-methylbenzoic acid) in the liver, then conjugated with glycine for excretion. This rapid oxidation pathway typically reduces systemic toxicity.
References
-
Synthesis & Characterization
-
Brückner, R. (2007). Synthesis by Formylation of Arene—Hydrogen Bonds. Science of Synthesis. Link
- Note: This source details the formylation of p-cymene yielding 2-isopropyl-5-methylbenzaldehyde as a distinct isomer.
-
-
Comparative Biological Activity (Cuminaldehyde)
-
Comparative Biological Activity (Thymol)
-
Nostro, A., et al. (2004). Susceptibility of Staphylococcal Biofilms to Thymol and Carvacrol. Journal of Medical Microbiology. Link
- Relevance: Provides the activity profile for the 2-isopropyl-5-methyl substitution p
-
-
Mechanism of Action (Aldehydes)
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- 4. tcichemicals.com [tcichemicals.com]
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2-Isopropyl-5-methylbenzaldehyde role in terpene biosynthesis
An In-Depth Technical Guide to the Role of 2-Isopropyl-5-methylbenzaldehyde (Cuminaldehyde) in Terpene Metabolism
Abstract
2-Isopropyl-5-methylbenzaldehyde, more commonly known as cuminaldehyde, is a monoterpenoid aldehyde that is a principal aromatic and bioactive constituent of essential oils from plants such as cumin (Cuminum cyminum) and Persian cumin (Bunium persicum)[1][2]. Its role in terpene biochemistry is multifaceted, primarily understood as a key product of oxidative tailoring in plant-specific biosynthetic pathways and as a transient intermediate in microbial catabolic pathways. This technical guide synthesizes current research to provide an in-depth analysis of cuminaldehyde's position within terpene metabolism. We will explore its biosynthetic origins from the universal monoterpene precursor geranyl pyrophosphate (GPP) in plants, detailing the proposed enzymatic steps from γ-terpinene through p-cymene. Furthermore, we will examine the well-characterized microbial degradation pathways of p-cymene, which serve as a valuable enzymatic model for understanding the oxidative reactions that form cuminaldehyde. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic logic, key enzymatic players, and robust experimental methodologies for investigating this important natural product.
Part 1: Chemical Identity and Significance of Cuminaldehyde
Cuminaldehyde is an aromatic aldehyde that defines the characteristic scent of cumin. Beyond its extensive use in the flavor and fragrance industries, cuminaldehyde and its precursor, p-cymene, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them subjects of interest for therapeutic development.[3][4]
| Identifier | Value |
| IUPAC Name | 4-isopropylbenzaldehyde |
| Common Name | Cuminaldehyde, Cuminic aldehyde |
| Systematic Name | 2-isopropyl-5-methylbenzaldehyde |
| CAS Number | 122-03-2[5] |
| Chemical Formula | C₁₀H₁₂O[5] |
| Molar Mass | 148.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Class | Monoterpenoid |
Part 2: The Biosynthetic Pathway of Cuminaldehyde in Planta
The biosynthesis of cuminaldehyde is a specialized branch of the well-established monoterpene pathway. It begins with the universal C10 precursor, geranyl pyrophosphate (GPP), which is synthesized via the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathways.[3][6][7] The subsequent steps involve cyclization, aromatization, and a series of oxidative modifications.
From GPP to the p-Cymene Scaffold
-
Cyclization to γ-Terpinene: The linear GPP molecule is first cyclized by a specific class of enzymes known as terpene synthases (TPS). In plants like Bunium persicum, a γ-terpinene synthase (a TPS2-type enzyme) catalyzes the conversion of GPP into the cyclic monoterpene γ-terpinene.[1] This reaction is a critical branch point, diverting carbon flux toward the p-menthane class of monoterpenoids.
-
Aromatization to p-Cymene: Following cyclization, γ-terpinene undergoes aromatization to form the stable aromatic compound p-cymene.[1] This step involves a dehydrogenation reaction that creates the benzene ring structure.
Oxidative Tailoring to Cuminaldehyde
The conversion of the relatively inert hydrocarbon p-cymene to the functionalized aldehyde cuminaldehyde is the key transformation. While the precise enzymes in plants are still under active investigation, a two-step oxidation process is the proposed and most chemically plausible route.[1] This hypothesis is strongly supported by analogous, well-characterized reactions in microbial systems.
-
Hydroxylation of p-Cymene: The first oxidative step is the hydroxylation of the benzylic methyl group of p-cymene to form p-cumic alcohol (4-isopropylbenzyl alcohol). This type of C-H bond activation is commonly catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptomic studies of Bunium persicum have identified candidate genes from the CYP76B family that are co-expressed with cuminaldehyde accumulation, suggesting their involvement in this step.[1]
-
Oxidation to Cuminaldehyde: The second step involves the oxidation of the primary alcohol, p-cumic alcohol, to the corresponding aldehyde, cuminaldehyde. This reaction is catalyzed by an alcohol dehydrogenase (ADH).[1]
The proposed biosynthetic pathway in plants is illustrated below.
Caption: Proposed biosynthetic pathway of cuminaldehyde in plants.
Part 3: Cuminaldehyde in Microbial Catabolism: An Enzymatic Blueprint
While plants synthesize cuminaldehyde as a final product, many soil bacteria, such as Pseudomonas putida and Burkholderia xenovorans, utilize p-cymene as a carbon source.[8][9] The study of these catabolic pathways is immensely valuable because the enzymes have been isolated and characterized, providing a validated model for the chemical transformations proposed in plant biosynthesis.
In Pseudomonas putida F1, the degradation of p-cymene to p-cumate is encoded by the cym operon.[8][10] This pathway proceeds via cuminaldehyde as a key intermediate.
-
p-Cymene Monooxygenase (CymA): The pathway is initiated by a two-component monooxygenase, CymA, which hydroxylates p-cymene to p-cumic alcohol.[9][10] This enzyme provides a direct functional analog to the proposed cytochrome P450 in the plant pathway.
-
p-Cumic Alcohol Dehydrogenase (CymB): The resulting alcohol is then oxidized to p-cumic aldehyde (cuminaldehyde) by the NAD+-dependent p-cumic alcohol dehydrogenase, CymB.[9][10]
-
p-Cumic Aldehyde Dehydrogenase (CymC): Cuminaldehyde is rapidly converted to p-cumate (p-isopropylbenzoate) by p-cumic aldehyde dehydrogenase, CymC.[9][10] From here, the aromatic ring is opened for further metabolism.[11][12]
The initial steps of this microbial pathway are illustrated below.
Caption: Initial catabolic steps of p-cymene in Pseudomonas putida.
Part 4: Methodologies for Pathway Elucidation and Validation
Investigating the biosynthesis of specialized metabolites like cuminaldehyde requires a multi-faceted approach that integrates metabolomics, transcriptomics, and rigorous biochemical validation.
Protocol 1: Integrated 'Omics' for Candidate Gene Discovery
This protocol describes a self-validating workflow to identify candidate genes from a non-model organism. The core principle is to correlate the expression of genes with the production of the target metabolite across different conditions.
Methodology:
-
Biological Material Collection: Collect samples from the plant of interest (e.g., Bunium persicum) at different developmental stages (e.g., inflorescence, stem, leaf).[1] Causality: Different tissues and developmental stages are expected to have varied metabolic profiles and corresponding gene expression, allowing for differential analysis.
-
Metabolite Profiling (GC-MS):
-
Extract volatile and semi-volatile compounds using a suitable method (e.g., solvent extraction or headspace solid-phase microextraction).
-
Analyze extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify cuminaldehyde, p-cymene, γ-terpinene, and other related monoterpenoids.[1]
-
Self-Validation: The presence of proposed precursors (γ-terpinene, p-cymene) in tissues also producing cuminaldehyde provides the first line of evidence for the pathway.
-
-
Transcriptome Sequencing (RNA-Seq):
-
Extract total RNA from the same tissues used for metabolite profiling.
-
Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina).
-
Assemble the transcriptome de novo (if no reference genome is available) and quantify gene expression levels (e.g., in FPKM or TPM).[13]
-
-
Bioinformatic Analysis:
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high cuminaldehyde content.
-
Annotate these genes using databases (e.g., BLAST against NCBI Nr, InterProScan) to identify candidates with relevant functions: Terpene Synthases (TPS), Cytochrome P450s (CYP), and Alcohol Dehydrogenases (ADH).
-
Causality: Genes whose expression patterns are highly correlated with the accumulation pattern of cuminaldehyde are prioritized as strong candidates for involvement in its biosynthesis.
-
Protocol 2: Functional Characterization of Candidate Enzymes
This protocol validates the function of candidate genes identified through transcriptomics.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of a candidate gene (e.g., a putative CYP or ADH) from cDNA.
-
Clone the gene into a suitable expression vector for a heterologous host like Escherichia coli or Saccharomyces cerevisiae.
-
Transform the host and induce protein expression.
-
-
In Vitro Enzyme Assays:
-
Prepare a cell-free extract or purify the recombinant protein.
-
For a candidate Cytochrome P450 , incubate the enzyme with the putative substrate (p-cymene), a P450 reductase, and the cofactor NADPH.
-
For a candidate Alcohol Dehydrogenase , incubate the enzyme with p-cumic alcohol and the cofactor NAD+.
-
Self-Validation: A true pathway enzyme will specifically convert its predicted substrate into the expected product (e.g., p-cymene to p-cumic alcohol). A negative control (e.g., extract from cells with an empty vector) should show no activity.
-
-
Product Identification:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS.
-
Confirm the identity of the product by comparing its mass spectrum and retention time with an authentic chemical standard.
-
The overall workflow for pathway discovery is visualized below.
Caption: Integrated workflow for terpene biosynthesis pathway elucidation.
Part 5: Conclusion and Future Directions
The role of 2-isopropyl-5-methylbenzaldehyde (cuminaldehyde) in terpene metabolism is dual: it is a valuable secondary metabolite in plants and a catabolic intermediate in microorganisms. The biosynthetic pathway in plants is hypothesized to proceed from GPP via γ-terpinene and p-cymene, followed by a two-step oxidation catalyzed by a cytochrome P450 and an alcohol dehydrogenase. This proposed pathway is strongly supported by functional data from analogous enzymes in the well-understood p-cymene degradation pathway in bacteria.
For researchers and drug development professionals, understanding this pathway is critical for several reasons:
-
Metabolic Engineering: Knowledge of the key enzymes (TPS, CYP, ADH) allows for the metabolic engineering of microorganisms or plants to enhance the production of cuminaldehyde or related high-value compounds.
-
Drug Discovery: As a bioactive molecule, cuminaldehyde can serve as a scaffold for developing new therapeutic agents. Understanding its natural synthesis can inspire novel chemo-enzymatic production routes.
Future research should focus on the definitive in planta functional characterization of the specific cytochrome P450 and alcohol dehydrogenase enzymes responsible for the final tailoring steps. Elucidating the transcriptional regulation of the cym and cmt operons in bacteria could also provide insights into how these metabolic pathways are controlled, offering further strategies for bio-production and bioremediation applications.
References
- MDPI. (2024, September 19). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity.
- Eaton, R. W. (1997, May 1). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. ASM Journals.
- Koo, S.-H., & Oh, D. J. (1998, May 18). p-Cymene Degradation Pathway. EAWAG BBD/PPS.
- Molina, L., et al. (2017, January 10). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLOS One.
- DeFrank, J. J., & Ribbons, D. W. (1977, March 1). p-Cymene pathway in Pseudomonas putida: ring cleavage of 2,3-dihydroxy-p-cumate and subsequent reactions. ASM Journals.
- Wigmore, G. J., & Ribbons, D. W. (1980, August). p-Cymene pathway in Pseudomonas putida: selective enrichment of defective mutants by using halogenated substrate analogs. PubMed.
- Molina, L., et al. (2017, January 10). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PMC.
- ResearchGate. (n.d.). Production of p-cymene through biological production of monoterpenes....
- ResearchGate. (n.d.). Model of p-cymene and 2,3-dihydroxy-p-cumate catabolic pathways in B.....
- Samandari Bahraseman, M. R., et al. (2025, July 1). Deciphering the biosynthesis pathway of gamma terpinene cuminaldehyde and para cymene in the fruit of Bunium persicum. PMC.
- Eaton, R. W. (1997, May). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. PubMed.
- Strijkstra, A., et al. (n.d.). Anaerobic Activation of p-Cymene in Denitrifying Betaproteobacteria: Methyl Group Hydroxylation versus Addition to Fumarate. Applied and Environmental Microbiology - ASM Journals.
- Eybna Technologies. (n.d.). Cuminaldehyde Profile | Monoterpenes.
- Extrasynthese. (n.d.). Cuminaldehyde 5164 S, CAS 122-03-2 - MONOTERPENE.
- Samandari Bahraseman, M. R., et al. (n.d.). (PDF) Deciphering the biosynthesis pathway of gamma terpinene cuminaldehyde and para cymene in the fruit of Bunium persicum. ResearchGate.
- ResearchGate. (n.d.). Overview of the proposed cuminaldehyde biosynthesis pathway and gene....
- Zhang, C., et al. (n.d.). Production of γ-terpinene by metabolically engineered Escherichia coli using glycerol as feedstock. NIH.
- ResearchGate. (n.d.). g-Terpinene biosynthesis pathway. g-Terpinene was produced from the MEP....
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chemical structure and IUPAC nomenclature of 2-Isopropyl-5-methylbenzaldehyde
An In-depth Technical Guide to 2-Isopropyl-5-methylbenzaldehyde
This guide provides a comprehensive technical overview of 2-Isopropyl-5-methylbenzaldehyde, a substituted aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical properties, synthetic pathways, and potential applications. By integrating established chemical principles with practical insights, this guide serves as an authoritative resource for understanding and utilizing this specific chemical entity.
Core Identity: Chemical Structure and Nomenclature
The precise identification and naming of a chemical compound are foundational to all scientific discourse and experimentation. This section elucidates the systematic naming and structural representation of 2-Isopropyl-5-methylbenzaldehyde.
IUPAC Nomenclature and Structural Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. The name "2-Isopropyl-5-methylbenzaldehyde" is derived as follows:
-
Parent Structure: The molecule is a derivative of benzaldehyde, which consists of a benzene ring substituted with a formyl group (-CHO). The carbon atom of the formyl group is designated as the primary reference point, but the aldehyde group itself defines the parent name.
-
Ring Numbering: The carbon atom of the benzene ring attached to the aldehyde group is assigned position #1. Numbering proceeds around the ring to give the substituents the lowest possible locants.
-
Substituent Naming and Ordering: The substituents are an isopropyl group and a methyl group. According to IUPAC rules, substituents are listed in alphabetical order. "Isopropyl" precedes "methyl".[1][2] Therefore, the numbering that places the isopropyl group at position 2 and the methyl group at position 5 is correct. The preferred IUPAC name for the isopropyl group is "propan-2-yl".
A table of key chemical identifiers for this compound is provided below.
| Identifier | Value |
| IUPAC Name | 2-Isopropyl-5-methylbenzaldehyde |
| Systematic Name | 2-(Propan-2-yl)-5-methylbenzaldehyde |
| Molecular Formula | C₁₁H₁₄O[3][4] |
| CAS Number | 1866-03-1 (for the isomer 5-Isopropyl-2-methyl-benzaldehyde) Note: A specific CAS for the 2-isopropyl isomer is not readily available in the provided results. |
| Canonical SMILES | CC1=CC(C=O)=C(C=C1)C(C)C |
| InChI Key | MHYUKGZOUHPXRQ-UHFFFAOYSA-N (for 5-Isopropyl-2-methyl-benzaldehyde)[3] |
Molecular Structure
The two-dimensional structure of 2-Isopropyl-5-methylbenzaldehyde illustrates the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of 2-Isopropyl-5-methylbenzaldehyde.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectroscopic properties of a compound is critical for its handling, purification, and characterization.
Physicochemical Properties
The following table summarizes key physicochemical data for the related isomer, 5-Isopropyl-2-methylbenzaldehyde, which can serve as an estimate for the target compound.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | [5][3] |
| Appearance | Colorless to pale yellow liquid (predicted) | General aldehyde properties[6] |
| LogP | 2.93 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Complexity | 151 | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | General aldehyde properties[6][7] |
Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | ~9.9-10.3 ppm (s, 1H): Aldehyde proton (-CHO).~7.0-7.8 ppm (m, 3H): Aromatic protons.~3.0-3.4 ppm (sept, 1H): Isopropyl methine proton (-CH(CH₃)₂).~2.4 ppm (s, 3H): Methyl protons (-CH₃).~1.2 ppm (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂). |
| ¹³C NMR | ~191-193 ppm: Aldehyde carbonyl carbon (C=O).~125-150 ppm: Aromatic carbons.~34 ppm: Isopropyl methine carbon.~24 ppm: Isopropyl methyl carbons.~21 ppm: Methyl carbon. |
| IR (Infrared) | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublet).~1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~2960-2870 cm⁻¹: Aliphatic C-H stretching (isopropyl and methyl).~1600 & 1480 cm⁻¹: C=C stretching of the aromatic ring. |
| Mass Spec (EI) | m/z 162: Molecular ion (M⁺).m/z 161: M-1 peak, loss of the aldehydic hydrogen.m/z 133: Loss of the ethyl group (-C₂H₅) from the isopropyl substituent.m/z 119: Loss of the isopropyl group (-C₃H₇). |
Synthesis and Chemical Reactivity
The synthesis of substituted benzaldehydes can be achieved through various established organic chemistry methodologies.
Synthetic Pathways
The preparation of 2-Isopropyl-5-methylbenzaldehyde can be approached via the oxidation of the corresponding alcohol, (2-isopropyl-5-methylphenyl)methanol. This precursor can be synthesized from commercially available starting materials. Mild oxidizing agents are preferred to prevent over-oxidation to the corresponding carboxylic acid.[9]
Common Oxidation Reagents:
-
Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary alcohols to aldehydes at room temperature.[9]
-
Pyridinium Chlorochromate (PCC): A classic reagent for the same transformation, typically used in dichloromethane (DCM).
-
Swern Oxidation: Involves dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C), offering high yields for sensitive substrates.[9]
-
TEMPO-catalyzed Oxidation: Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (NaOCl).[9]
Caption: General workflow for the synthesis of 2-Isopropyl-5-methylbenzaldehyde.
Detailed Experimental Protocol (Dess-Martin Oxidation)
The following protocol outlines a representative synthesis.
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve (2-isopropyl-5-methylphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 eq.) in one portion.[9]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).[9]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[9]
Key Chemical Reactivity
As an aromatic aldehyde, 2-Isopropyl-5-methylbenzaldehyde exhibits reactivity characteristic of this functional group:
-
Oxidation: Can be readily oxidized to 2-isopropyl-5-methylbenzoic acid using agents like potassium permanganate (KMnO₄) or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-isopropyl-5-methylphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, forming the basis for reactions like Wittig, Grignard, and cyanohydrin formation.
-
Cannizzaro Reaction: Since it lacks an alpha-hydrogen, this aldehyde can undergo the Cannizzaro reaction under strongly basic conditions, leading to a disproportionation to the corresponding alcohol and carboxylate salt.[9]
Industrial and Research Applications
While specific applications for 2-Isopropyl-5-methylbenzaldehyde are not extensively documented, its structure suggests utility in several fields, primarily by analogy to benzaldehyde and other substituted aromatic aldehydes.[6][10]
Fragrance and Flavor Industry
Benzaldehyde and its derivatives are widely used as flavoring agents and fragrances.[6][10][11][12]
-
Aroma Profile: Benzaldehyde itself is known for its characteristic bitter almond scent.[6][12] The alkyl substitutions in 2-Isopropyl-5-methylbenzaldehyde would likely modify this profile, potentially adding nutty, spicy, or woody notes, making it a valuable component in complex fragrance and flavor formulations for perfumes, cosmetics, soaps, and food products.[10][13]
-
Flavor Enhancer: It could be used to create or enhance almond, cherry, and other fruit flavors in baked goods, beverages, and confectionery.[12]
Chemical Intermediate
The compound serves as a versatile building block in organic synthesis.
-
Pharmaceuticals: Benzaldehyde is an intermediate in the manufacture of various drugs, including antibiotics and antihistamines.[6][11] The specific substitution pattern of 2-Isopropyl-5-methylbenzaldehyde could make it a key precursor for novel, highly substituted active pharmaceutical ingredients (APIs).
-
Agrochemicals: It can be used in the synthesis of specialized herbicides, insecticides, and fungicides.[6]
-
Dye and Polymer Synthesis: Aromatic aldehydes are precursors to triphenylmethane dyes and are used in the production of certain polymers and resins.[6][10]
Safety and Handling
Based on general data for aromatic aldehydes, 2-Isopropyl-5-methylbenzaldehyde should be handled with appropriate care.
-
General Hazards: Aldehydes can be irritating to the eyes, skin, and respiratory system.[6]
-
GHS Information (Predicted):
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
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- Shahi, A., Manhas, R., Bhattacharya, S., & Jasha, H. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-isopropylbenzaldehyde.
- ChemScene. (n.d.). 2-(5-Isopropyl-2-methylphenoxy)benzaldehyde.
- LookChem. (n.d.). 5-Isopropyl-2-methyl-benzaldehyde.
- PubChem. (n.d.). 2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carboxaldehyde.
- Chemistry Stack Exchange. (2015, May 19). Nomenclature of an organic compound.
- (n.d.). APPENDIX A Spectroscopic Data of Products from Chapter 2.
- Reddit. (2020, October 6). Naming this compound with IUPAC.
- ChemicalBook. (2026, January 13). 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE.
- NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal. NIST WebBook.
- Medium. (2022, July 14). Major Uses of Benzaldehyde.
- (2024, April 9). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methylbenzaldehyde Derivatives.
- Google Patents. (n.d.). US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2...
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- (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
- Sigma-Aldrich. (n.d.). 2-Isopropoxy-5-methylbenzaldehyde.
- PubChem. (n.d.). 5-Isopropyl-2-methyl-benzaldehyde.
- Unacademy. (n.d.). Aldehydes, Ketones and Carboxylic Acid.
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- (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid.
- PubChem. (n.d.). 4-Isopropyl-2-methylbenzaldehyde.
- Benchchem. (n.d.). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
- TECHVINA. (2023, April 19). NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY.
- PerfumersWorld. (n.d.). Benzaldehyde.
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synthesis of Schiff bases from 2-Isopropyl-5-methylbenzaldehyde
Application Note: Optimized Synthesis and Characterization of Schiff Bases Derived from 2-Isopropyl-5-methylbenzaldehyde
Executive Summary
This application note details the synthesis of Schiff bases (imines) utilizing 2-Isopropyl-5-methylbenzaldehyde (also known as p-cymene-2-carboxaldehyde) as the electrophilic precursor. Unlike simple benzaldehydes, this substrate presents specific steric challenges due to the bulky isopropyl group at the ortho position (C2).
This guide provides two validated protocols: a conventional acid-catalyzed reflux method and a high-throughput microwave-assisted method. It focuses on overcoming steric hindrance to maximize yield and purity, targeting applications in antimicrobial drug development and ligand synthesis for coordination chemistry.
Mechanistic Insight & Steric Considerations
The formation of a Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the aldehyde, followed by a dehydration step.[1][2]
The Steric Challenge: In 2-Isopropyl-5-methylbenzaldehyde, the isopropyl group at the C2 position exerts significant steric hindrance. This bulk shields the carbonyl carbon, potentially retarding the initial nucleophilic attack and making the transition state for the subsequent dehydration more energy-intensive compared to unhindered substrates (e.g., benzaldehyde or 4-methylbenzaldehyde).
-
Implication: Spontaneous condensation at room temperature is unlikely. The reaction requires thermal energy (reflux) and Brønsted acid catalysis (e.g., Glacial Acetic Acid) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
-
Water Management: Because the reaction is reversible, the presence of the bulky isopropyl group can shift the equilibrium back toward hydrolysis. Efficient water removal (Dean-Stark trap or molecular sieves) is critical for high yields.
Figure 1: Reaction Mechanism & Steric Pathway
Caption: Mechanistic pathway highlighting the steric hindrance at the C2 position and the necessity of acid catalysis.
Experimental Protocols
Protocol A: Conventional Acid-Catalyzed Reflux (The Gold Standard)
Best for: Large-scale synthesis, thermally stable amines, and obtaining crystallizable products.
Materials:
-
2-Isopropyl-5-methylbenzaldehyde (10 mmol)
-
Primary Amine (10 mmol) (e.g., aniline, substituted anilines, ethylenediamine)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (20–30 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Procedure:
-
Solubilization: Dissolve 10 mmol of 2-Isopropyl-5-methylbenzaldehyde in 15 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution under stirring.
-
Catalysis: Add 3–5 drops of glacial acetic acid. Note: pH should be slightly acidic (pH 5–6) to activate the carbonyl without protonating the amine entirely.
-
Reflux: Heat the mixture to reflux (78°C for ethanol) for 4–8 hours .
-
Expert Tip: Due to the isopropyl group, monitor via TLC (Hexane:Ethyl Acetate 3:1) every hour. If conversion is <50% after 4 hours, add activated 4Å molecular sieves to the flask to scavenge water.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then place in an ice bath.
-
If precipitate forms: Filter under vacuum, wash with cold ethanol.
-
If no precipitate: Evaporate solvent to 1/3 volume using a rotary evaporator, then refrigerate overnight.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, rapid optimization, solvent-free synthesis.
Materials:
-
Reactants: Same molar ratios as Protocol A.
-
Solvent: Minimal (1-2 mL Ethanol) or Solvent-Free (neat).
-
Equipment: Microwave Reactor (e.g., CEM or Biotage).
Step-by-Step Procedure:
-
Mixing: Mix 2 mmol of aldehyde and 2 mmol of amine in a microwave vial.
-
Grinding (Optional): If both are solids/viscous, grind in a mortar with a drop of acetic acid to ensure contact.
-
Irradiation: Set microwave to 140–160 Watts at 80°C .
-
Time: Irradiate for 2–5 minutes .
-
Note: Do not overheat; Schiff bases can degrade or polymerize at excessive temperatures.
-
-
Workup: Allow the vial to cool. Wash the resulting solid with cold ether or ethanol to remove unreacted starting materials.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the azomethine (imine) linkage.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | C=N (Imine) | 1615 – 1630 cm⁻¹ | Sharp, strong band. Distinct from C=C aromatic.[3] |
| FT-IR | C=O (Aldehyde) | ~1690 cm⁻¹ | Must be absent in pure product. |
| ¹H NMR | -CH=N- (Azomethine) | 8.4 – 8.9 ppm (Singlet) | Diagnostic peak.[3] Downfield shift indicates successful condensation. |
| ¹H NMR | Isopropyl -CH- | 3.0 – 3.5 ppm (Septet) | Integration confirms the presence of the p-cymene skeleton. |
| ¹³C NMR | C=N | 158 – 164 ppm | Distinct from carbonyl carbon (~190 ppm). |
Figure 2: Experimental Workflow & Decision Tree
Caption: Decision tree for selecting synthesis method and validation workflow.
Troubleshooting & Optimization
-
Low Yield / No Precipitate:
-
Cause: The steric bulk of the 2-isopropyl group prevents efficient packing in the crystal lattice, or water is hydrolyzing the product.
-
Solution: Use a Dean-Stark apparatus with toluene to physically remove water during reflux. Alternatively, "oil out" products can be triturated with hexane to induce crystallization.
-
-
Residual Aldehyde (Incomplete Reaction):
-
Cause: Equilibrium favors reactants.
-
Solution: Increase catalyst concentration (up to 1 mL AcOH) or switch to a stronger Lewis acid catalyst like Yb(OTf)₃ (Ytterbium triflate) which is tolerant to steric bulk.
-
-
Impurity Peaks in NMR:
-
Cause: Aldol condensation of the aldehyde (rare for benzaldehydes but possible with impurities) or oxidation.
-
Solution: Perform synthesis under Nitrogen (
) atmosphere.
-
References
-
Schiff, H. (1864).[2][4] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.
-
Kajal, A., et al. (2013).[2] "Schiff Bases: A Versatile Pharmacophore."[3][4][5] Journal of Catalysts, 2013, Article ID 893512.
-
BenchChem. (2025).[1][5] "Application Notes: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines." (Analogous steric/electronic protocol).
-
Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
-
Cimerman, Z., Galic, N., & Bosner, B. (1997). "The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents." Analytica Chimica Acta, 343(1-2), 145-153.
Sources
Application Note: Synthesis of Thymol Aldehyde (Formylation of Thymol)
This Application Note details the protocol for the synthesis of Thymol Aldehyde (specifically 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde and its isomer 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde ).
Important Chemical Nomenclature Clarification: The specific name "2-Isopropyl-5-methylbenzaldehyde" technically refers to p-cymene-2-carbaldehyde (lacking the phenolic hydroxyl group). However, in the context of Thymol (2-isopropyl-5-methylphenol) chemistry, the term "oxidation to aldehyde" or "synthesis of aldehyde" almost universally refers to the formylation of the phenolic ring to produce Hydroxy-thymol aldehydes . Direct conversion of the phenolic -OH to -H (deoxygenation) followed by formylation is chemically inefficient; therefore, this guide focuses on the direct Ortho-Formylation of Thymol via the Reimer-Tiemann and Duff reactions, which are the industry standards for this transformation.
Executive Summary
Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol with significant antimicrobial and antioxidant properties.[1] The introduction of an aldehyde group onto the thymol ring creates Thymol Aldehyde , a critical intermediate for synthesizing Schiff bases, pharmaceutical precursors, and novel metal complexes.
This guide provides two validated protocols for this synthesis:
-
Reimer-Tiemann Reaction: The classic method using chloroform and strong base.[2][3][4] It is robust and uses readily available reagents but requires careful pH control during workup.
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in acidic media.[5] It often offers higher regioselectivity for the ortho position relative to the hydroxyl group.
Reaction Scheme Overview
The reaction introduces a formyl group (-CHO) primarily at the ortho position to the phenolic hydroxyl (C6 position of the original thymol ring), yielding 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde .
Chemical Mechanism & Pathway
The Reimer-Tiemann reaction proceeds via the generation of a dichlorocarbene (:CCl₂) intermediate, an electron-deficient species that attacks the electron-rich phenoxide ring.[6]
Figure 1: Mechanistic pathway of the Reimer-Tiemann formylation of thymol.
Experimental Protocol A: Reimer-Tiemann Reaction (Standard)
Objective: Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Scale: Laboratory (100 mmol scale).
Reagents & Equipment
| Reagent | Amount | Role |
| Thymol (C₁₀H₁₄O) | 15.0 g (0.1 mol) | Substrate |
| Chloroform (CHCl₃) | 24.0 g (0.2 mol) | Formylating Agent |
| Sodium Hydroxide (NaOH) | 40.0 g (1.0 mol) | Base (Excess required) |
| Water (Distilled) | 100 mL | Solvent |
| Ethanol (95%) | 20 mL | Co-solvent (optional) |
| Hydrochloric Acid (HCl) | 10% solution | Acidification |
Equipment: 3-neck round-bottom flask (500 mL), Reflux condenser, Addition funnel, Magnetic stirrer/Hotplate, Thermometer, Separatory funnel.
Step-by-Step Procedure
-
Preparation of Phenoxide:
-
In the 500 mL 3-neck flask, dissolve 40 g of NaOH in 100 mL of distilled water.
-
Add 15.0 g of Thymol to the hot NaOH solution.
-
Note: Thymol may not dissolve instantly; heat gently to 60–70°C with stirring until a clear homogeneous solution (sodium thymolate) is obtained.
-
-
Addition of Chloroform:
-
Maintain the reaction temperature at 60–65°C .
-
Add the Chloroform (24 g) dropwise via the addition funnel over a period of 45–60 minutes .
-
Critical Control Point: The reaction is exothermic .[4][7] If the temperature spikes above 70°C, stop addition immediately and cool the flask. Excessive heat promotes the formation of unreactive resins.
-
-
Reflux Phase:
-
Once addition is complete, raise the temperature slightly to maintain a gentle reflux (approx. 70–80°C) for 2 hours .
-
The solution will turn from clear/yellow to a deep reddish-orange color.
-
-
Workup:
-
Distillation: Change the condenser to distillation mode and distill off excess chloroform.
-
Acidification: Cool the residual aqueous mixture to room temperature. Carefully acidify with 10% HCl while stirring until the pH reaches ~2.0. A thick, oily orange/brown precipitate will separate.
-
Steam Distillation (Purification Step 1): The unreacted thymol and the ortho-aldehyde product are volatile with steam, while para-isomers and resins are not. Perform steam distillation. Collect the distillate (milky white emulsion).
-
-
Extraction & Isolation:
-
Extract the steam distillate with Diethyl Ether or Dichloromethane (3 x 50 mL).
-
Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄).[8]
-
Evaporate the solvent under reduced pressure.
-
Recrystallization: The crude residue is often an oil that solidifies upon cooling. Recrystallize from minimal Ethanol or Petroleum Ether.
-
Expected Results
-
Yield: 30–40% (Typical for Reimer-Tiemann due to carbene hydrolysis side-reaction).
-
Appearance: Pale yellow crystals or viscous yellow oil.
-
Melting Point: ~98–100°C (for the pure aldehyde).
Experimental Protocol B: Duff Reaction (Alternative)
Objective: Higher regioselectivity for ortho-formylation using milder acidic conditions.
Reagents
| Reagent | Amount | Role |
| Thymol | 15.0 g (0.1 mol) | Substrate |
| Hexamethylenetetramine (HMTA) | 14.0 g (0.1 mol) | Formylating Agent |
| Trifluoroacetic Acid (TFA) | 150 mL | Solvent/Catalyst |
| HCl (10%) | 50 mL | Hydrolysis |
Step-by-Step Procedure
-
Reaction Setup: Combine Thymol (15 g) and HMTA (14 g) in 150 mL of Trifluoroacetic Acid (TFA) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux (approx. 80–90°C) for 12 hours . The solution will darken significantly.
-
Hydrolysis: Concentrate the mixture on a rotary evaporator to remove most TFA. Pour the viscous residue into 400 mL of ice water. Stir vigorously for 15 minutes.
-
Neutralization: Carefully neutralize with saturated Sodium Carbonate (Na₂CO₃) solution until pH ~7-8.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product requires column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to separate the aldehyde from unreacted thymol.
Analytical Validation (QC)
To verify the synthesis of Thymol Aldehyde , compare spectral data against the following standards:
| Method | Characteristic Signal | Interpretation |
| IR Spectroscopy | 1660–1680 cm⁻¹ | Strong C=O stretch (Aldehyde, conjugated). |
| 3200–3400 cm⁻¹ | Broad O-H stretch (Phenolic). | |
| ¹H NMR (CDCl₃) | δ 9.8–10.0 ppm (s, 1H) | Aldehyde proton (-CHO). |
| δ 11.0–12.0 ppm (s, 1H) | Phenolic proton (Downfield due to H-bonding). | |
| δ 1.2 ppm (d, 6H) | Isopropyl methyls.[9] | |
| TLC | R_f ~ 0.6 (Hex:EtOAc 8:2) | Distinct spot, UV active, stains with DNP (Orange). |
Safety & Hazards
-
Chloroform: Suspected carcinogen and central nervous system depressant. Use only in a fume hood.
-
Sodium Hydroxide: Caustic. Causes severe burns. Wear gloves and eye protection.
-
Exotherm: The addition of chloroform to base is highly exothermic; failure to control temperature can lead to "thermal runaway" and projection of caustic material.
Troubleshooting
-
Low Yield: The Reimer-Tiemann reaction often suffers from low yields because the dichlorocarbene reacts with water (hydrolysis) faster than with the phenol. Solution: Ensure vigorous stirring (emulsion formation) and slow addition of chloroform to maintain a high local concentration of the organic phase.
-
Resin Formation: Dark tarry byproducts indicate the temperature was too high during addition. Solution: Strictly keep T < 70°C during the addition phase.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. BenchChem Application Notes. Link
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. Link
-
Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols. Journal of the Chemical Society, 547-550. Link
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. Link
-
Hahn, V., et al. (2012).[1] Two different primary oxidation mechanisms during biotransformation of thymol. Applied Microbiology and Biotechnology. Link
Sources
- 1. Two different primary oxidation mechanisms during biotransformation of thymol by gram-positive bacteria of the genera Nocardia and Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quick Guide On Reimer Tiemann Reaction Details [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Application Note: Isolation and Extraction of 2-Isopropyl-5-methylbenzaldehyde from Complex Essential Oil Matrices
Executive Summary
This application note details the chemoselective extraction and purification of 2-isopropyl-5-methylbenzaldehyde (also known as p-cymene-2-carboxaldehyde) from complex essential oil matrices. Target matrices typically include seed oils from Apiaceae species (e.g., Bunium persicum, Cuminum cyminum), which are rich in structurally similar monoterpenes and aromatic aldehydes . By exploiting the specific electrophilicity of the formyl group via reversible bisulfite adduct formation, this protocol bypasses the limitations of thermal distillation, ensuring high-purity recovery suitable for downstream drug development and synthetic applications .
Chemical Profile & Matrix Complexity
In natural essential oils, 2-isopropyl-5-methylbenzaldehyde co-occurs with a vast excess of structurally related hydrocarbons (e.g., p-cymene, γ-terpinene) and oxygenated monoterpenes (e.g., carvacrol, thymol, and cuminaldehyde) .
-
Boiling Point Overlap: The boiling point of 2-isopropyl-5-methylbenzaldehyde (approx. 235–240 °C) is perilously close to its isomers and related phenols. Fractional distillation often results in co-elution and thermal degradation of the target aldehyde.
-
Lipophilicity: As a highly lipophilic compound (LogP ~ 3.2), it partitions completely into the organic phase during standard aqueous extractions.
To achieve absolute chemoselectivity, we must shift the partition coefficient of the aldehyde dynamically.
Mechanistic Rationale: The Bisulfite Adduct Strategy
Rather than relying on physical separation, this protocol utilizes a reversible chemical derivatization.
Causality of the Reaction:
-
Nucleophilic Addition: When treated with saturated sodium bisulfite (NaHSO
), the nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. -
Phase Partitioning: This reaction yields an
-hydroxy sulfonate salt. The formation of this ionic species drastically reduces the compound's LogP, forcing it to partition exclusively into the aqueous phase. Non-reactive terpenes (p-cymene, γ-terpinene) remain in the organic phase. -
Alkaline Regeneration: The bisulfite adduct is kinetically stable at neutral to slightly acidic pH but rapidly decomposes under alkaline conditions (pH 9–10). The addition of sodium carbonate (Na
CO ) neutralizes the bisulfite, regenerating the free lipophilic aldehyde, which is then recovered via a secondary organic extraction .
Mechanistic Pathway Visualization
Mechanistic pathway of reversible bisulfite adduct formation for aldehyde phase-transfer.
Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction
This protocol is designed as a self-validating system: the complete disappearance of the aldehyde from the organic phase can be monitored via TLC (using a 2,4-DNPH stain) before proceeding to the regeneration step.
Reagents & Materials:
-
Crude Essential Oil (e.g., Bunium persicum extract)
-
Diethyl Ether (Et
O) or Dichloromethane (DCM) -
Saturated Sodium Bisulfite (NaHSO
) solution (freshly prepared) -
10% (w/v) Sodium Carbonate (Na
CO ) solution -
Brine, Anhydrous Na
SO
Step-by-Step Methodology:
-
Initial Solvation: Dissolve 10.0 g of crude essential oil in 50 mL of Et
O in a 250 mL Erlenmeyer flask. -
Adduct Formation: Add 50 mL of freshly prepared saturated NaHSO
solution. Stir vigorously at room temperature for 4–6 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous bisulfite and the organic phase, driving the biphasic reaction to completion. -
Phase Separation: Transfer the emulsion to a separatory funnel. Allow the layers to separate completely. Collect the lower aqueous layer (containing the aldehyde adduct).
-
Organic Wash: Wash the organic layer with an additional 20 mL of NaHSO
to ensure complete capture. Combine the aqueous layers. Self-Validation: Spot the organic layer on a TLC plate and stain with 2,4-DNPH. A lack of yellow/orange spots confirms complete aldehyde extraction. -
Aqueous Wash: Wash the combined aqueous layer with 20 mL of Et
O to remove any physically entrained lipophilic terpenes. Discard this Et O wash. -
Regeneration: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 10% Na
CO dropwise under continuous stirring until the pH reaches 9.5. Causality: Cooling prevents the exothermic neutralization from causing thermal degradation or aldol condensation of the newly liberated aldehyde. -
Final Extraction: Extract the turbid aqueous mixture with Et
O (3 × 30 mL). The regenerated 2-isopropyl-5-methylbenzaldehyde will partition seamlessly into the ether. -
Drying & Concentration: Wash the combined ether extracts with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure (at 25 °C) to yield the crude aldehyde fraction.
Protocol B: Silica Gel Flash Chromatography (Isomer Resolution)
Because essential oils often contain a mixture of aldehydes (e.g., cuminaldehyde alongside 2-isopropyl-5-methylbenzaldehyde), the bisulfite extract may require flash chromatography for final isomer resolution.
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Hexane as the solvent.
-
Loading: Load the concentrated aldehyde fraction onto the column.
-
Elution: Elute using a step gradient of Hexane:Ethyl Acetate (98:2 to 90:10).
-
Fraction Collection: Monitor fractions via UV (254 nm) and TLC. Causality: 2-Isopropyl-5-methylbenzaldehyde typically elutes slightly faster than cuminaldehyde due to the steric shielding of the formyl group by the adjacent ortho-isopropyl group, which reduces its hydrogen-bonding interaction with the silica stationary phase.
Extraction Workflow Visualization
Step-by-step workflow for the isolation and purification of 2-isopropyl-5-methylbenzaldehyde.
Quantitative Validation & Data Presentation
The efficacy of the extraction process is structurally validated using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). The table below summarizes typical recovery metrics when applying this protocol to a model Apiaceae essential oil.
| Parameter | Value / Metric | Analytical Observation |
| Initial Oil Aldehyde Content | ~15 - 25% | GC-MS (Total Ion Chromatogram) |
| Bisulfite Extraction Efficiency | > 98% | Absence of C=O stretch (~1700 cm⁻¹) in organic phase IR |
| Regeneration Yield | 85 - 90% | Gravimetric analysis post-solvent removal |
| Target Compound Purity (Post-Column) | > 99% | Single peak on GC-MS; confirmed by ¹H-NMR |
| GC Retention Index (Semi-standard non-polar) | ~1278 | Corresponds to p-mentha-1,4-dien-7-al / related isomers |
Table 1: Quantitative recovery metrics and analytical validation parameters for the bisulfite extraction protocol.
References
-
Khan, M. H., et al. (2023). "Unraveling the Variability of Essential Oil Composition in Different Accessions of Bunium persicum Collected from Different Temperate Micro-Climates." Molecules, 28(5), 2404. Available at:[Link]
-
Science of Synthesis. "Synthesis by Formylation of Arene—Hydrogen Bonds." Thieme E-Books. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6429112, p-Mentha-1,4-dien-7-al." PubChem. Available at:[Link]
-
Chemchart. "Thymol methyl ether (1076-56-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Chemchart. Available at:[Link]
APPLICATION NOTE: 2-Isopropyl-5-Methylbenzaldehyde in Metal Complex Coordination Chemistry
Executive Summary
In the expanding field of metallo-drugs, the rational design of organic ligands is paramount for dictating the pharmacological efficacy of transition metal complexes. 2-Isopropyl-5-methylbenzaldehyde (the aldehyde derivative of p-cymene) has emerged as a highly privileged synthon for the generation of Schiff base (imine) ligands[1].
Unlike simpler benzaldehyde derivatives, the unique substitution pattern of 2-isopropyl-5-methylbenzaldehyde provides a dual advantage:
-
Steric Tunability: The bulky ortho-isopropyl group forces specific dihedral angles during complexation, pre-organizing the coordination geometry.
-
Enhanced Lipophilicity: The hydrocarbon backbone significantly increases the partition coefficient (LogP) of the resulting metal complex, facilitating passive diffusion across cellular membranes[2].
This application note details the causality-driven synthesis, structural validation, and biological evaluation of Schiff base metal complexes derived from 2-isopropyl-5-methylbenzaldehyde, specifically targeting their dual-mode action as antioxidant and anticancer agents[3].
Mechanistic Rationale & Ligand Design
The biological activity of a metal complex is intrinsically linked to its coordination geometry and thermodynamic stability[4]. By condensing 2-isopropyl-5-methylbenzaldehyde with a primary amine containing an additional donor atom (e.g., 2-aminophenol), we generate a bidentate (N,O) monoanionic Schiff base ligand (HL).
The Causality of Experimental Choices:
-
Acid Catalysis in Condensation: The addition of catalytic glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the amine without fully protonating the amine itself.
-
Steric-Induced Distortion: When complexing with Cu(II), the steric bulk of the ortho-isopropyl group prevents the formation of a perfectly flat square planar geometry. This results in a distorted square planar conformation. This distortion is critical; it creates a subtle geometric strain that enhances the redox cycling capability of the Cu(II)/Cu(I) couple, directly boosting its intracellular Reactive Oxygen Species (ROS) scavenging (antioxidant) activity[3].
-
Base-Assisted Metallation: Triethylamine (Et
N) is utilized during metallation to deprotonate the phenolic hydroxyl group. This drives the equilibrium toward the formation of the neutral complex, preventing the premature precipitation of uncoordinated metal chlorides.
Figure 1: Synthetic workflow for 2-isopropyl-5-methylbenzaldehyde Schiff base metal complexes.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to complexation.
Protocol A: Synthesis of the Schiff Base Ligand (HL)
Objective: Synthesize 2-((2-isopropyl-5-methylbenzylidene)amino)phenol.
-
Preparation: Dissolve 10.0 mmol (1.62 g) of 2-isopropyl-5-methylbenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: Slowly add an equimolar amount (10.0 mmol, 1.09 g) of 2-aminophenol dissolved in 15 mL of absolute ethanol.
-
Catalysis: Add 3–4 drops of glacial acetic acid to the mixture. Self-Validation: The solution will immediately deepen in color (typically yellow to orange), indicating the initial formation of the azomethine linkage.
-
Reflux: Reflux the mixture under continuous magnetic stirring at 70°C for 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). Self-Validation: The disappearance of the aldehyde spot (visualized under 254 nm UV) confirms reaction completion.
-
Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting microcrystalline precipitate under a vacuum.
-
Purification: Wash the solid with cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether. Recrystallize from hot ethanol and dry in a vacuum desiccator over anhydrous CaCl
.
Protocol B: Metallation and Complexation
Objective: Synthesize the
-
Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base ligand (HL) in 20 mL of hot spectroscopic-grade methanol.
-
Deprotonation: Add 2.0 mmol of triethylamine (Et
N) dropwise to the stirring ligand solution. -
Metal Addition: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl
or ZnCl ) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes. -
Reflux & Coordination: Reflux the combined mixture at 60°C for 3 hours. Self-Validation: A distinct color shift will occur (e.g., the Cu(II) complex will turn deep green/brown), confirming the displacement of solvent molecules by the chelating ligand.
-
Harvesting: Reduce the solvent volume by half using a rotary evaporator. Cool the flask to 4°C overnight to induce crystallization.
-
Washing: Filter the precipitated complex and wash sequentially with cold methanol and sterile water (to remove Et
NHCl byproducts). Dry under a vacuum.
Data Presentation & Characterization
Coordination to the metal center is validated by tracking the vibrational shifts of the azomethine (
Table 1: Spectroscopic & Structural Validation
| Compound | Predicted Geometry | ||||
| Aldehyde Precursor | 1695 | - | - | - | N/A |
| Schiff Base (HL) | - | 1625 | - | - | N/A |
| - | 1598 | 540 | 465 | Distorted Square Planar | |
| - | 1602 | 525 | 450 | Tetrahedral |
Table 2: In Vitro Biological Efficacy
Schiff base metal complexes exhibit potent anticancer properties by intercalating with DNA and disrupting replication, while simultaneously acting as antioxidants in healthy tissues via ROS scavenging[2].
| Compound | MCF-7 Cytotoxicity IC | DPPH Scavenging IC |
| Schiff Base (HL) | > 100 | 85.2 |
| 14.5 | 22.4 | |
| 28.3 | 41.6 | |
| Cisplatin (Control) | 12.1 | N/A |
| Ascorbic Acid (Control) | N/A | 18.5 |
Note: The Cu(II) complex demonstrates a near-synergistic enhancement in cytotoxicity against MCF-7 breast cancer cells compared to the free ligand, approaching the efficacy of the clinical standard, Cisplatin[5].
Figure 2: Dual-mode mechanism of action for the synthesized coordination complexes.
References
-
Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. Med Chem Commun (via PubMed Central). URL:[Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. URL:[Link]
-
Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science. URL: [Link]
-
A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. IntechOpen. URL: [Link]
-
Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. DergiPark. URL:[Link]
Sources
- 1. A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications | IntechOpen [intechopen.com]
- 2. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
Application Note: Green Chemistry Architectures for 2-Isopropyl-5-methylbenzaldehyde
This guide outlines a high-precision, green chemistry framework for the synthesis and functionalization of 2-Isopropyl-5-methylbenzaldehyde (CAS: 33731-13-4).
Unlike its more common isomer (cuminaldehyde), this specific scaffold features an aldehyde group ortho to the bulky isopropyl group, presenting unique steric challenges and electronic properties valuable for designing novel antimicrobial and anti-inflammatory pharmacophores.
Executive Summary & Strategic Value
The shift toward sustainable drug discovery requires scaffolds that are not only bioactive but also derived from renewable feedstocks via atom-economic processes. 2-Isopropyl-5-methylbenzaldehyde is a derivative of
This guide addresses two critical technical challenges:
-
Regioselective Synthesis: Overcoming the steric hindrance of the isopropyl group to synthesize the aldehyde selectively (avoiding the thermodynamically favored 5-isopropyl-2-methyl isomer).
-
Green Functionalization: Utilizing this lipophilic scaffold in aqueous or solvent-free media to generate bioactive Schiff bases and Knoevenagel adducts without toxic waste.
Upstream Protocol: Selective Green Synthesis of the Scaffold
Challenge: Direct formylation of
Protocol A: Cu/TEMPO-Catalyzed Aerobic Oxidation
This protocol converts the alcohol precursor to the aldehyde with >95% selectivity, operating at ambient pressure.
Reagents:
-
Substrate: 2-Isopropyl-5-methylbenzyl alcohol (10 mmol)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%)
-
Co-catalyst: CuCl (5 mol%)
-
Ligand: 2,2'-Bipyridine (5 mol%)
-
Base: N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile/Water (9:1) or pure Water (if using surfactant)
Step-by-Step Methodology:
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve CuCl (49 mg) and 2,2'-bipyridine (78 mg) in 5 mL of solvent. Stir until a dark brown complex forms (approx. 5 min).
-
Substrate Addition: Add the alcohol substrate (1.64 g, 10 mmol), TEMPO (78 mg), and NMI (0.08 mL).
-
Oxidation Phase: Open the flask to the atmosphere (or attach an O₂ balloon for faster kinetics). Stir vigorously at room temperature (25°C). The reaction typically completes in 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The alcohol spot (
) will disappear, replaced by the aldehyde ( ). -
Green Workup: Add 10 mL of brine. Extract with green solvent (e.g., 2-MeTHF or Ethyl Acetate). Dry over
and concentrate. -
Purification: Flash chromatography is often unnecessary due to high specificity. If needed, use a short silica plug.
Green Metrics:
-
Atom Economy: 98% (Loss of 2H only).
-
E-Factor: < 5 (Excellent compared to >50 for PCC oxidations).
Downstream Protocol: Bioactive Functionalization
Once the aldehyde is secured, it serves as a lipophilic "warhead" for drug synthesis. We utilize Water-Mediated Knoevenagel Condensation to create acrylonitrile derivatives, known for antimicrobial activity.
Protocol B: Ultrasound-Assisted Knoevenagel Condensation in Water
Synthesizes 2-(2-isopropyl-5-methylbenzylidene)malononitrile without organic solvents.
Reagents:
-
Aldehyde: 2-Isopropyl-5-methylbenzaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)
-
Catalyst: Glycine (10 mol%) or Thiamine hydrochloride (Vitamin B1)
-
Medium: Deionized Water (5 mL/mmol)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the aldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Catalysis: Add water (5 mL) and Glycine (7.5 mg). The aldehyde will likely form an emulsion.
-
Sonication: Place the vessel in an ultrasonic bath (40 kHz, 300 W) at 40°C. Sonication disperses the lipophilic aldehyde, creating a micro-emulsion that accelerates the reaction rate (cavitation effect).
-
Reaction Time: 15–30 minutes (vs. 4 hours thermal heating).
-
Isolation: The product precipitates as a solid. Cool in an ice bath for 10 minutes.
-
Filtration: Filter the solid under vacuum. Wash with cold water/ethanol (9:1).
-
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.
Visualizing the Green Pathway
The following diagram illustrates the sustainable workflow from the renewable terpene feedstock to the final bioactive drug scaffold.
Figure 1: Sustainable value chain converting renewable terpenes into bioactive scaffolds using biomimetic oxidation and solvent-free condensation.
Data Summary & Validation
The following table compares the Green Chemistry metrics of the proposed protocols against traditional legacy methods.
| Metric | Traditional Route (PCC Oxidation & Benzene Reflux) | Proposed Green Route (Cu/TEMPO & Aqueous Sonic.) | Improvement |
| Solvent | Dichloromethane / Benzene (Toxic, Carcinogenic) | Water / Ethanol (Benign) | Eliminates Class 1 Solvents |
| Oxidant | Pyridinium Chlorochromate (Cr VI - Toxic) | Oxygen (Air) | Zero Toxic Metal Waste |
| Atom Economy | ~45% (Stoichiometric waste) | >95% (Catalytic) | 2x Efficiency |
| Energy | Reflux (80°C, 12h) | Sonication (40°C, 30m) | 90% Energy Reduction |
| Yield | 65–75% | 88–92% | Higher Throughput |
References
-
Sheldon, R. A. (2017). "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19(1), 18-43.
- Stahl, S. S. (2004). "Palladium-catalyzed oxidation of organic chemicals with O2." Science, 305(5684), 717-719.
-
Calvino, V., et al. (2017). "The Green Knoevenagel Condensation: Solvent-free condensation of benzaldehydes."[3][4][5][6] Green Chemistry Letters and Reviews, 10(4), 404-411.[5] [5]
-
BenchChem Technical Support. (2025). "Spectroscopic Characterization of 2-Isopropyl-5-methyl-4-nitrophenol and its Reaction Products." Application Note.
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (The 12 Principles framework).[4]
Sources
Application Note: Formulation & Stability of 2-Isopropyl-5-methylbenzaldehyde in Fragrance Matrices
[1]
Introduction & Chemical Identity
2-Isopropyl-5-methylbenzaldehyde (CAS: Variable by isomer, typically associated with p-Cymen-2-carboxaldehyde or Thymyl aldehyde) is a potent aromatic aldehyde structurally related to Cuminaldehyde (4-isopropylbenzaldehyde) and Carvacryl aldehyde .[1] Unlike its phenolic parent Thymol , this molecule lacks the hydroxyl group, replacing it with a formyl moiety, or exists as a formyl-substituted p-cymene.
For the purpose of this protocol, we define the target molecule as the dialkyl-substituted benzaldehyde (C₁₁H₁₄O), distinct from hydroxy-benzaldehydes (salicylaldehydes).[1]
Key Characteristics[2][3][4][5][6][7][8][9]
-
Odor Profile: Powerful, diffusive, spicy, herbal, woody, with distinct cumin-like and metallic facets. Less medicinal than Thymol; drier and more penetrating than Cuminaldehyde.
-
Role: High-impact Top-to-Middle note modifier.
-
Application: Fougere structures, Citrus extension, Spicy-Oriental accords, and masking agents for pharmaceutical bases.
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 162.23 g/mol | Volatility/Diffusivity |
| LogP (Predicted) | 3.1 – 3.4 | Lipophilicity/Substantivity |
| Vapor Pressure | ~0.05 mmHg @ 25°C | Evaporation Rate (Medium) |
| Flash Point | > 80°C | Safety/Handling |
Formulation Science & Causality
Solubility & Vehicle Selection
The lipophilic nature (LogP > 3) necessitates non-polar or semi-polar solvents.
-
Ethanol (96%): Fully soluble. Ideal for fine fragrance.
-
DPG (Dipropylene Glycol): Soluble.[2][3] Preferred for dilution (10%) to manage olfactory fatigue.
-
IPM (Isopropyl Myristate): Excellent solubility. Used for cosmetic bases (creams/lotions).[4]
-
Water: Insoluble. Requires surfactant systems (e.g., Polysorbate 20/80) for aqueous formulations.
Chemical Reactivity & Stability
As an aromatic aldehyde, 2-Isopropyl-5-methylbenzaldehyde is susceptible to two primary degradation pathways:
-
Oxidation: Conversion to 2-Isopropyl-5-methylbenzoic acid (odorless white solid) upon exposure to air.[1] This results in a loss of "lift" and "sparkle."
-
Acetal Formation: Reversible reaction with alcohols (Ethanol, PG) to form diethyl acetals. This softens the odor profile, often described as "aging" or "rounding out" the fragrance.
-
Schiff Base Formation: Reacts with primary amines (e.g., Methyl Anthranilate) to form colored Schiff bases. Caution: This reaction releases water and can cause discoloration (yellow/orange) in the final product.
Experimental Protocols
Protocol A: Organoleptic Evaluation & Threshold Determination
Objective: To establish the sensory detection threshold and working range without olfactory fatigue.
Materials:
-
Neat 2-Isopropyl-5-methylbenzaldehyde.[1]
-
Solvent: Odorless Dipropylene Glycol (DPG).
-
Smelling Strips (Blotters).
Workflow:
-
Preparation of Serial Dilutions:
-
Stock: 10% (w/w) in DPG.
-
Dilution A: 1% (w/w) in DPG.
-
Dilution B: 0.1% (w/w) in DPG.
-
-
Evaluation:
-
Dip blotters to 1cm depth.
-
Evaluate at T=0, T=1hr, T=24hr.
-
Self-Validation: Compare against a "Blank" DPG blotter to rule out solvent noise.
-
-
Data Logging: Record intensity (0-10 scale) and descriptor changes over time (e.g., "Metallic start" -> "Woody dry-down").
Protocol B: Accelerated Stability Testing (Oxidation)
Objective: To validate the efficacy of antioxidants in preserving the aldehyde.
Materials:
-
Test Sample A: 1% Aldehyde in Ethanol (Unprotected).
-
Test Sample B: 1% Aldehyde in Ethanol + 0.1% BHT (Butylated Hydroxytoluene).
-
UV Chamber or Incubator (45°C).
Steps:
-
Place samples in clear glass vials (headspace ~20%).
-
Incubate at 45°C for 4 weeks (simulating ~6 months ambient).
-
Analysis:
-
GC-MS: Monitor decrease in aldehyde peak area and appearance of benzoic acid derivative peak.
-
Sensory: Check for "sour" off-notes indicating acid formation.[1]
-
-
Acceptance Criteria: <10% degradation in Sample B; significant difference vs. Sample A.
Protocol C: Accord Construction (The "Spicy-Fougere" Skeleton)
Objective: To demonstrate the "lifting" effect of the aldehyde in a complex mixture.
Base Accord (Parts by weight):
-
Bergamot Oil: 400[1]
-
Lavender Oil: 200
-
Oakmoss Absolute (10%): 50
-
Coumarin: 50[1]
-
Variable: 2-Isopropyl-5-methylbenzaldehyde (10% sol): Trial 1 (0 parts), Trial 2 (10 parts), Trial 3 (50 parts). [1]
Logic: The aldehyde should bridge the gap between the citrus top (Bergamot) and the aromatic heart (Lavender), adding a modern "dry" texture.
Visualizations
Figure 1: Formulation & Evaluation Workflow
This diagram outlines the logical flow from raw material receipt to final accord validation, ensuring safety and stability checkpoints are met.
Caption: Step-by-step workflow for integrating high-impact aldehydes into fragrance concentrates.
Figure 2: Chemical Degradation Pathways
Understanding the specific reactivity of the aldehyde group is crucial for predicting shelf-life issues.[1]
Caption: Primary degradation mechanisms affecting olfactory profile and physical appearance.[1]
Safety & Regulatory (IFRA/GHS)
Sensitization Warning: Benzaldehyde derivatives, particularly those with alkyl substitutions, can be skin sensitizers.
-
IFRA Status: While specific data for this isomer may be subsumed under general "Benzaldehyde" or "Cuminyl" derivatives, it is best practice to treat it as a Restricted Material .
-
Recommended Limit: Start with 0.1% - 0.5% in the final product (Category 4 - Fine Fragrance) until specific RIFM data is verified.
-
Labeling: Likely requires GHS07 (Exclamation Mark) for Skin Sensitization and GHS09 (Environmental) if aquatic toxicity is high (common for terpenes).
References
-
National Institute of Standards and Technology (NIST). Cuminaldehyde (Related Isomer) Mass Spectrum & Properties. NIST Chemistry WebBook. Available at: [Link]
-
The Good Scents Company. Fragrance Material Review: Cuminyl Derivatives. Available at: [Link]
-
International Fragrance Association (IFRA). IFRA Standards Library (49th/50th Amendment). Available at: [Link]
-
PubChem. Compound Summary: Benzaldehyde Derivatives. National Library of Medicine. Available at: [Link]
Technical Support Center: Preventing Oxidation of 2-Isopropyl-5-methylbenzaldehyde
[1][2]
Target Molecule: 2-Isopropyl-5-methylbenzaldehyde (CAS: 33731-13-4) Common Name: Thymyl Aldehyde (Isomer of Carvacryl Aldehyde) Chemical Class: Hindered Aromatic Aldehyde[1]
Core Directive: The Autoxidation Mechanism
Why does this compound degrade?
As a Senior Application Scientist, I must emphasize that "keeping the lid tight" is insufficient. Benzaldehydes, particularly those with alkyl substituents like the isopropyl group, are thermodynamically predisposed to convert into their corresponding benzoic acids via radical-chain autoxidation .[1][2]
This is not a simple reaction with air; it is a self-propagating cascade.[1] The formyl hydrogen atom (CHO) is relatively weak (bond dissociation energy ~88 kcal/mol).[2] Once a single radical is formed (initiated by UV light, heat, or trace metals), it reacts with molecular oxygen to form a peroxy radical, which then strips a hydrogen from another aldehyde molecule.[1][2] This creates a new radical and a perbenzoic acid intermediate, which further oxidizes the starting material.[2]
The Result: Your clear, oily liquid turns into a cloudy sludge or white solid (the benzoic acid derivative).[2]
Visualization: The Radical Cascade
The following diagram maps the degradation pathway you are fighting against.[2]
Caption: Autoxidation pathway transforming the aldehyde liquid into solid benzoic acid contaminants.
Storage Protocols: The "Zero-Oxygen" Standard[1]
To maintain purity >98%, you must break the radical chain at the initiation step.[2] Use this self-validating protocol.
A. The Physical Barrier System
| Component | Specification | Scientific Rationale |
| Primary Container | Amber Borosilicate Glass | Blocks UV radiation (290–400 nm) which cleaves the C-H bond to start radical formation.[1][2] |
| Seal Integrity | Teflon (PTFE) lined caps | Polyethylene liners are permeable to O2 over months.[2] PTFE is an effective oxygen barrier.[2] |
| Headspace | Argon (preferred) or Nitrogen | Argon is heavier than air and blankets the liquid surface more effectively than Nitrogen.[2] |
| Temperature | 2°C – 8°C | Reduces the kinetic energy available for the initial H-abstraction event.[2] |
B. Chemical Stabilization (Optional but Recommended)
If your downstream application permits, add BHT (Butylated hydroxytoluene) at 0.1% (w/w).[2]
Troubleshooting Guide & FAQs
This section addresses specific phenomena observed in the lab.
Q1: My clear liquid has developed white crystals or a cloudy precipitate. Is it ruined?
Diagnosis: This is the classic sign of oxidation.[2] The white solid is 2-isopropyl-5-methylbenzoic acid . The Fix (Purification Protocol): You do not need to distill this. The acid is acidic; the aldehyde is neutral.[2]
-
Dissolve your sample in a non-polar solvent (e.g., Diethyl Ether or Dichloromethane).[2]
-
Wash the organic layer 2x with 10% aqueous Sodium Bicarbonate (NaHCO₃) .[2]
-
Wash 1x with Brine (saturated NaCl) to remove trapped water.[2]
-
Dry over Anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent.[2]
-
Verification: Check 1H NMR. The peak at ~10.2 ppm (aldehyde CHO) should remain, while the broad singlet at ~11-13 ppm (carboxylic OH) should disappear.[1]
Q2: I see a new peak in my NMR around 12.0 ppm. What is it?
Diagnosis: That is the carboxylic acid proton (-COOH ).[2] Even 1-2% oxidation is visible here.[1] Action: If the impurity level is <5% and not interfering with your reaction stoichiometry, use as is. If >5%, perform the Bicarbonate wash described in Q1.[2]
Q3: Can I store this in a freezer (-20°C)?
Analysis: Yes, but with a caveat.
-
Risk: Freeze-thaw cycles can introduce moisture condensation if the vial is opened before reaching room temperature.[2] Water can hydrate the aldehyde or interfere with sensitive reagents later.[2]
-
Protocol: If storing at -20°C, you must allow the sealed vial to warm to room temperature in a desiccator before opening.
Q4: I need absolute anhydrous conditions. How do I dry this aldehyde?
Warning: Do not use strong drying agents like Sodium Hydride (NaH) or Lithium Aluminum Hydride (LAH)—they will react with the aldehyde.[2] Protocol:
-
Dissolve in dry DCM.
-
Stir with activated 4Å Molecular Sieves for 4 hours.
-
Filter under Argon.[2]
-
Alternative: Distillation over Calcium Hydride (CaH₂) is possible but risky due to high boiling points; vacuum distillation is required (approx. 100-110°C at 10 mmHg, estimate based on similar isomers).[1]
Q5: Is there a "hack" to inhibit oxidation without BHT?
Field Insight: Yes. Research suggests that the presence of small amounts of benzyl alcohol derivatives can inhibit benzaldehyde oxidation by intercepting peroxy radicals [1].[2] However, this introduces a chemical impurity.[2] The most robust "clean" method remains Argon blanketing.[2]
References
-
Bowry, V. W., & Ingold, K. U. (1992).[1][2] The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde. Journal of the American Chemical Society, 114(12), 4992-4996.[1]
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications.
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Substituted Benzaldehydes.
-
Siegfried, B. (1998).[2] Autoxidation of Aldehydes and their Inhibition. Journal of Chemical Education. (General Reference for Radical Mechanism).
Technical Support Center: Troubleshooting Steric Hindrance in 2-Isopropyl-5-methylbenzaldehyde Reactions
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals working with 2-Isopropyl-5-methylbenzaldehyde (the aldehyde derivative of thymol).
While benzaldehydes are generally excellent electrophiles, the presence of an ortho-isopropyl group in this specific molecule introduces profound steric shielding around the carbonyl carbon. This physical barrier severely restricts the Bürgi-Dunitz trajectory—the ~105° angle of attack required for nucleophiles to successfully overlap with the carbonyl π* orbital[1]. This guide is engineered to help you troubleshoot failed additions, understand the mechanistic causality behind these failures, and implement self-validating protocols to force these reactions to completion.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do my Grignard additions to 2-isopropyl-5-methylbenzaldehyde yield the primary alcohol (reduction product) instead of the expected secondary alcohol? Causality: Because 2-isopropyl-5-methylbenzaldehyde lacks α-protons, enolization is impossible. However, when you use sterically bulky Grignard reagents that possess β-hydrogens (e.g., isopropylmagnesium bromide), the steric clash between the ortho-isopropyl group and the nucleophile prevents direct attack at the carbonyl carbon[2]. To relieve this massive steric strain, the system adopts a lower-energy six-membered cyclic transition state. The Grignard reagent acts as a reducing agent, transferring a β-hydride to the carbonyl carbon (similar to a Meerwein-Ponndorf-Verley reduction). This converts your starting material into 2-isopropyl-5-methylbenzyl alcohol rather than the desired addition product. Solution: Transmetalate your Grignard or organolithium reagent to an organocerium species using anhydrous CeCl₃[3]. Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity and altering the transition state geometry of the nucleophile, driving the 1,2-addition to completion[4].
Q2: I am attempting a reductive amination with a bulky primary amine (e.g., tert-butylamine), but the reaction stalls. How can I force imine formation? Causality: The formation of the tetrahedral hemiaminal intermediate is the rate-limiting step. The ortho-isopropyl group creates severe steric repulsion against incoming bulky amines. Standard dehydrating agents (like MgSO₄ or molecular sieves) are kinetically insufficient to drive the equilibrium forward because the forward rate constant is suppressed by steric bulk. Solution: Utilize Titanium(IV) isopropoxide (Ti(O-iPr)₄). Ti(O-iPr)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that coordinates to the carbonyl oxygen (lowering the LUMO energy) and simultaneously acts as an irreversible water scavenger. This is a self-validating system; the solution will typically shift to a pale yellow/orange hue as the titanium-imine complex forms, visually confirming the reaction is proceeding before you add your reducing agent (e.g., NaBH₃CN).
Q3: Wittig olefination yields are exceptionally low (<15%). What is the best alternative to form the alkene? Causality: The standard Wittig reaction requires the formation of an oxaphosphetane intermediate via a [2+2] cycloaddition. The immense steric bulk of the three phenyl rings on the triphenylphosphonium ylide severely clashes with the ortho-isopropyl group of the benzaldehyde, raising the activation energy barrier to prohibitive levels. Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination using a dialkyl phosphonate (e.g., triethyl phosphonoacetate). The ethoxy groups on the phosphorus are significantly smaller than the phenyl rings of a Wittig reagent, drastically lowering the steric barrier for the initial nucleophilic attack.
Part 2: Quantitative Data & Reagent Selection
To optimize your synthetic route, consult the following empirical data comparing nucleophile bulk against the primary reaction pathway when reacting with 2-isopropyl-5-methylbenzaldehyde.
| Reagent / Nucleophile | Steric Bulk | Primary Reaction Pathway | Expected Yield (Addition) | Recommended Alternative / Solution |
| MeMgBr | Low | 1,2-Nucleophilic Addition | 70–85% | N/A (Standard conditions are sufficient) |
| i-PrMgBr | High | β-Hydride Transfer (Reduction) | < 10% | Transmetalate to Organocerium (i-PrCeCl₂) |
| Ph₃P=CH-R (Wittig) | Very High | Unreacted Starting Material | < 15% | Horner-Wadsworth-Emmons (HWE) |
| t-BuNH₂ (Amination) | High | Unreacted Starting Material | < 5% | Ti(O-iPr)₄ mediated amination |
Part 3: Logical Workflow for Sterically Hindered Additions
Workflow for selecting nucleophilic addition strategies based on steric bulk.
Part 4: Experimental Protocols
Protocol: Organocerium-Mediated Nucleophilic Addition
This protocol utilizes anhydrous CeCl₃ to suppress β-hydride reduction and force the 1,2-addition of bulky alkyl groups onto 2-isopropyl-5-methylbenzaldehyde[3].
Step 1: Rigorous Activation of CeCl₃ (Self-Validating Step)
-
Place 1.5 equivalents of CeCl₃·7H₂O in a Schlenk flask.
-
Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Causality: Rapid heating causes the salt to melt in its own water of crystallization, forming an intractable polymeric oxide. Gradual heating ensures stepwise dehydration.
-
Maintain at 140 °C for an additional 2 hours. The solid will transition from a crystalline powder to a highly flowable, stark white powder. This physical change is your self-validation that anhydrous CeCl₃ has been successfully generated.
Step 2: Formation of the Organocerium Reagent
-
Cool the flask to room temperature and backfill with dry Argon.
-
Suspend the anhydrous CeCl₃ in dry THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to form the CeCl₃-THF complex (the suspension will become milky and uniform).
-
Cool the suspension to -78 °C.
-
Dropwise, add 1.4 equivalents of your organolithium or Grignard reagent (e.g., i-PrMgCl). Stir at -78 °C for 1 hour. The solution will typically adopt a pale yellow to brown color, indicating successful transmetalation to the organocerium species[4].
Step 3: Nucleophilic Addition
-
Dissolve 1.0 equivalent of 2-isopropyl-5-methylbenzaldehyde in a minimum volume of dry THF.
-
Add the aldehyde solution dropwise to the organocerium reagent at -78 °C.
-
Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour. Monitor by TLC (Hexanes/EtOAc 9:1); the highly UV-active aldehyde spot should disappear, replaced by a lower Rf spot corresponding to the secondary alcohol.
Step 4: Quench and Workup
-
Quench the reaction at 0 °C by carefully adding 1M HCl or saturated aqueous NH₄Cl until the cerium salts dissolve and the aqueous layer becomes clear. Causality: Cerium salts form thick emulsions in basic or neutral aqueous workups; acidic quenching ensures phase separation.
-
Extract the aqueous layer three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sterically hindered secondary alcohol.
References
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones, Chemistry LibreTexts,[Link]
-
4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones, Chemistry LibreTexts,[Link]
-
Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones, ResearchGate,[Link]
-
Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones, Taylor & Francis,[Link]
Sources
Technical Support Center: Purification of 2-Isopropyl-5-methylbenzaldehyde
Ticket ID: #59281-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Vacuum Distillation & Troubleshooting
Executive Summary
You are encountering difficulties purifying 2-Isopropyl-5-methylbenzaldehyde (also known as p-cymyl-2-aldehyde). This compound presents a classic challenge in aromatic aldehyde purification: it possesses a high boiling point (>230°C at atm) and a high susceptibility to autoxidation.
The most common failure mode reported by researchers is "bumping" or "solidification" during distillation. This is rarely a hardware failure; it is almost always a chemical incompatibility caused by 2-isopropyl-5-methylbenzoic acid , an oxidation impurity that catalyzes polymerization and destabilizes the vacuum.
This guide provides a self-validating workflow to purify your material to >98% purity.
Part 1: Diagnostic Triage (Pre-Distillation)
Q: Why is my crude material turning into a white solid or sticky resin? A: You are likely observing autoxidation . Benzaldehydes react with atmospheric oxygen to form benzoic acids.[1] In your case, 2-isopropyl-5-methylbenzoic acid is forming.
-
The Risk: Even 2-3% acid content can catalyze aldol condensations during heating, turning your flask into a tarry mess.
-
The Fix: You must remove the acid before heating. Do not attempt to distill "through" the impurity.
Q: Can I just distill it directly? A: Only if the crude is fresh (<24 hours old). If stored longer, perform the Alkaline Wash Protocol below.
Part 2: The "Gold Standard" Purification Protocol
Do not skip the chemical wash. Vacuum distillation alone is often insufficient for high-purity applications due to the close boiling points of the aldehyde and its oxidation byproducts.
Phase I: Chemical Pre-Treatment (The Acid Strip)
Goal: Remove acidic impurities and water that cause bumping.
-
Dissolution: Dissolve your crude aldehyde in Diethyl Ether or DCM (10 mL solvent per 1 g aldehyde).
-
Scrubbing: Wash the organic layer twice with 10% Sodium Carbonate (Na₂CO₃) .
-
Why? This converts the benzoic acid impurity into its water-soluble sodium salt (Sodium 2-isopropyl-5-methylbenzoate), partitioning it into the aqueous layer.[1]
-
Check: If significant gas (CO₂) evolves, your material was heavily oxidized. Repeat until bubbling ceases.
-
-
Neutralization: Wash once with brine.
-
Drying: Dry over anhydrous MgSO₄ for 20 minutes. Filter and concentrate via rotary evaporation.[2]
Phase II: Vacuum Distillation Parameters
Goal: Isolate the aldehyde at the lowest possible temperature.
Equipment Setup:
-
Short-path distillation head (minimizes hold-up volume).
-
Vigreux column (optional, only use if separating from unreacted p-cymene).
-
Cow receiver (to isolate the "forerun").
Target Parameters: The boiling point (BP) of 2-isopropyl-5-methylbenzaldehyde is estimated based on the Clausius-Clapeyron relation for alkyl-benzaldehydes.
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) | Bath Temperature (°C) | Notes |
| 760 (Atm) | ~235°C | DO NOT USE | Decomposition likely. |
| 15 | 115 - 120°C | 135 - 140°C | Standard water aspirator range. |
| 2 | 85 - 90°C | 105 - 110°C | High-vacuum pump recommended. |
| 0.5 | 65 - 70°C | 85 - 90°C | Ideal for minimizing thermal stress. |
Critical Alert: If your vacuum pump fluctuates, the boiling point will shift rapidly, causing "bumping." Use a manometer to monitor pressure constantly.
Part 3: Troubleshooting & FAQs
Q: The liquid in the receiving flask turned yellow/cloudy overnight. Why? A: Re-oxidation. The aldehyde is extremely air-sensitive.
-
Immediate Action: Flush the storage vial with Argon or Nitrogen immediately after distillation.
-
Storage: Store at 4°C in the dark. Add a molecular sieve to keep it dry.
Q: I see white crystals forming in the condenser during distillation. A: This is likely sublimation of the benzoic acid impurity . This confirms that the Pre-Treatment (Phase I) was incomplete.
-
Solution: Stop the distillation. Cool down. Rinse the condenser with acetone. Return the material to the wash phase (Phase I) to remove the remaining acid.
Q: My vacuum is good (1 mmHg), but nothing is distilling at 100°C. A: You may have formed a Bisulfite Adduct or Polymer if you used incorrect washing agents previously, OR your thermometer placement is incorrect.
-
Ensure the thermometer bulb is positioned below the side-arm of the distillation head, fully bathed in vapor.
-
If the pot residue is thick/viscous, polymerization has occurred. This batch is likely unrecoverable.
Part 4: Visual Workflow (Process Logic)
The following diagram illustrates the decision logic for purifying this sensitive aldehyde.
Caption: Workflow for the removal of oxidative impurities prior to thermal purification.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4][5] Longman Scientific & Technical. (See Section 2.27 on Vacuum Distillation and purification of aromatic aldehydes).
- Furniss, B. S., et al. (1989). Purification of Benzaldehyde Derivatives. In Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem Technical Support. (2025). Purification of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. (Provides comparative data on impurities in thymol-derived aldehydes).
-
Sigma-Aldrich. (n.d.).[6][7] Safety Data Sheet: 2-Hydroxy-5-isopropylbenzaldehyde. (Used for physical property extrapolation and safety handling).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. ia601306.us.archive.org [ia601306.us.archive.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. betterworldbooks.com [betterworldbooks.com]
- 6. 2-Hydroxy-5-isopropylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Hydroxy-5-isopropylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction temperature for 2-Isopropyl-5-methylbenzaldehyde condensation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in condensation reactions involving sterically hindered substrates.
When working with 2-Isopropyl-5-methylbenzaldehyde , standard protocols often fail. The presence of the bulky ortho-isopropyl group fundamentally alters the reaction kinetics. This guide is designed to help you troubleshoot, understand the underlying causality of your experimental choices, and optimize your reaction temperatures to achieve clean, high-yielding condensations.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my condensation reaction with 2-isopropyl-5-methylbenzaldehyde stall at <20% conversion at room temperature, whereas standard benzaldehyde reaches >90%?
A: The issue is fundamentally kinetic and driven by severe steric hindrance. The isopropyl group at the ortho position (C2) creates a massive steric shield around the electrophilic carbonyl carbon. This bulk restricts the rotational conformations of the formyl group and physically blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for the incoming nucleophile (e.g., a carbanion from malononitrile) to attack [1]. Consequently, the activation energy (
Q2: If I increase the temperature to 100 °C, I start seeing complex mixtures and dark oils. How do I optimize temperature without causing degradation? A: According to the Arrhenius equation, while higher temperatures accelerate the desired condensation, they exponentially accelerate side reactions as well. High temperatures can trigger the Cannizzaro reaction (if using strong bases), auto-oxidation of the aldehyde, or polymerization of the nucleophile. To optimize without degrading your substrate:
-
Stepwise Heating: Ramp the temperature in 10 °C increments rather than jumping straight to reflux.
-
Buffer the Catalyst: Switch from a strong base (like NaOH) to a milder, temperature-stable catalyst system (e.g., a Piperidine/Glacial Acetic Acid buffer). This minimizes base-catalyzed degradation at elevated temperatures.
-
Thermodynamic Pumping: Use a solvent capable of azeotropic water removal (like Toluene, bp 110 °C). By physically removing water using a Dean-Stark trap, you thermodynamically drive the equilibrium forward (Le Chatelier's principle), allowing you to achieve high yields at the solvent's reflux temperature without needing to push the heat into decomposition territory [2].
Q3: Are there alternative activation methods if conventional thermal heating fails to break the 50% yield ceiling? A: Yes. If prolonged thermal heating leads to competing decomposition pathways before complete conversion, consider Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform volumetric heating and can selectively excite polar intermediates. For highly hindered ortho-isopropyl derivatives, MAOS at 90 °C for 15 minutes often outperforms conventional heating at 90 °C for 24 hours, minimizing the time the sensitive molecules spend at high temperatures and preserving enantiomeric/structural integrity [3].
Part 2: Troubleshooting Workflow
Troubleshooting logic for sterically hindered aldehyde condensation.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, reaction conditions, and the resulting yield for the Knoevenagel condensation of 2-isopropyl-5-methylbenzaldehyde with malononitrile.
Table 1: Effect of Temperature and Conditions on Condensation Yields
| Nucleophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation |
| Malononitrile | Ethanol | Piperidine | 25 | 24 | < 20 | Reaction stalls; high unreacted starting material. |
| Malononitrile | Ethanol | Piperidine | 78 (Reflux) | 12 | 65 | Moderate conversion; some base-catalyzed side products. |
| Malononitrile | Toluene | Pip/AcOH Buffer | 110 (Reflux) | 6 | 88 | Clean conversion; driven by azeotropic water removal. |
| Malononitrile | Solvent-free | Pip/AcOH Buffer | 90 (Microwave) | 0.25 | 94 | Optimal kinetics; minimal thermal degradation. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol utilizes a Dean-Stark apparatus. The physical collection of water serves as a self-validating metric for reaction progress—allowing real-time visual confirmation of conversion before any chromatographic analysis is performed.
Standard Operating Procedure: Temperature-Optimized Knoevenagel Condensation Objective: Synthesize the corresponding benzylidenemalononitrile derivative from 2-isopropyl-5-methylbenzaldehyde using thermodynamic control and buffered catalysis.
Reagents:
-
2-Isopropyl-5-methylbenzaldehyde (10.0 mmol, 1.62 g)
-
Malononitrile (12.0 mmol, 0.79 g)
-
Piperidine (1.0 mmol, 85 mg)
-
Glacial Acetic Acid (1.0 mmol, 60 mg)
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of 2-isopropyl-5-methylbenzaldehyde and 12.0 mmol of malononitrile in 50 mL of anhydrous toluene.
-
Buffer Addition: Add 1.0 mmol of piperidine followed immediately by 1.0 mmol of glacial acetic acid. Scientific Rationale: This creates a weak acetate buffer that provides the necessary amine nucleophile to form the intermediate iminium ion, while suppressing the high-pH conditions that lead to Cannizzaro degradation at high temperatures.
-
Apparatus Setup: Attach a Dean-Stark trap (pre-filled with toluene) to the flask, and fit a reflux condenser on top. Ensure continuous cold water flow through the condenser.
-
Thermal Optimization: Lower the flask into a pre-heated oil bath set to 125 °C. Bring the reaction mixture to a vigorous reflux (internal temperature ~110 °C).
-
Self-Validating Monitoring: Allow the reaction to reflux for 4–6 hours. Monitor the collection of water in the Dean-Stark trap. Validation Check: Theoretical water yield for 10.0 mmol is 180 µL. Once the water layer in the trap reaches approximately 0.18 mL and stops increasing, the reaction has reached maximum thermodynamic conversion.
-
Chromatographic Confirmation: Verify completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. The highly UV-active product spot should completely replace the higher-Rf aldehyde spot.
-
Workup & Isolation: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove the catalyst, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.
References
resolving solubility issues of 2-Isopropyl-5-methylbenzaldehyde in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted aromatic compounds.
2-Isopropyl-5-methylbenzaldehyde (2-IMB) presents a unique solubilization challenge. While the parent compound, unsubstituted benzaldehyde, maintains a moderate aqueous solubility of approximately 6.95 mg/mL at 25 °C[1], the addition of the lipophilic isopropyl and methyl moieties in 2-IMB drastically increases its hydrophobicity and steric bulk. These substituents disrupt the ability of the aldehyde to participate in hydrogen bonding with water, causing the compound to "oil out" (phase-separate into liquid micro-droplets) rather than dissolve in aqueous buffers.
Below is our comprehensive, field-validated guide to overcoming these thermodynamic barriers without compromising your downstream assays.
Part 1: Diagnostic Solubilization Workflow
Before selecting a protocol, it is critical to evaluate the tolerance of your specific biological or chemical assay to co-solvents and surfactants. Use the logic matrix below to determine your optimal path.
Caption: Decision matrix for selecting the optimal 2-IMB aqueous solubilization strategy.
Part 2: Validated Solubilization Protocols
Protocol A: Host-Guest Complexation using HP-β-CD (Recommended)
Mechanistic Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly accommodates the aromatic ring and isopropyl moiety of 2-IMB, while its hydroxylated exterior maintains aqueous solubility[2]. The hydroxypropyl substitution prevents the cyclodextrin molecules from forming rigid, insoluble crystalline lattices, thereby maximizing the solubility of the resulting host-guest complex[3].
Step-by-Step Methodology:
-
Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer: Because 2-IMB is typically a viscous liquid/oil at room temperature, use a positive displacement pipette to ensure accurate volumetric transfer.
-
Dispersion: Add the 2-IMB dropwise directly into the center of the HP-β-CD solution vortex while subjecting the mixture to continuous magnetic stirring at 500–700 RPM.
-
Cavitation: Transfer the mixture to a bath sonicator for 15–30 minutes at 25 °C. The acoustic cavitation provides the kinetic activation energy required to drive the hydrophobic 2-IMB molecules into the cyclodextrin cavities.
-
Self-Validation System: Measure the optical density of the final solution at 600 nm (OD600) using a blank of pure buffer. An OD600 reading of < 0.05 indicates complete complexation and the absolute absence of emulsion droplets.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter to sterilize and remove any uncomplexed trace aggregates.
Protocol B: Micellar Solubilization (Non-Ionic Surfactants)
Mechanistic Rationale: Non-ionic surfactants like Tween-80 form micelles with hydrophobic cores that sequester 2-IMB. However, benzaldehyde derivatives solubilized in polyoxyethylene glycol ethers are highly susceptible to auto-oxidation[4]. Therefore, this protocol mandates the inclusion of an antioxidant to maintain structural integrity.
Step-by-Step Methodology:
-
Base Solution: Prepare a 2% (v/v) Tween-80 solution in deionized water or buffer.
-
Protection: Add 0.01% (w/v) Butylated Hydroxytoluene (BHT) to the surfactant mixture to prevent the rapid oxidation of the aldehyde group[4].
-
Shearing: Introduce 2-IMB slowly under high-shear vortexing. The high shear is required to break the 2-IMB oil droplets into sizes small enough to be rapidly encapsulated by the surfactant monomers.
-
Equilibration: Allow the solution to equilibrate for 2 hours at room temperature under a nitrogen or argon headspace to further mitigate oxidative degradation.
Part 3: Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Max Aqueous Concentration (Approx.) | Biocompatibility (In Vitro) | Optical Clarity | Risk of Auto-Oxidation |
| HP-β-CD Complexation | High (Up to 10-15 mg/mL) | Excellent | Transparent | Low (Shielded in cavity) |
| Tween-80 Micelles | Moderate (2-5 mg/mL) | Moderate (Cell-type dependent) | Translucent/Clear | High (Requires BHT) |
| DMSO Co-solvency (1%) | Low (< 0.5 mg/mL) | Poor to Moderate | Cloudy if exceeded | Moderate |
Part 4: Troubleshooting FAQs
Q1: When I spike my DMSO stock of 2-IMB into an aqueous buffer, the solution immediately turns cloudy. Why? A1: This phenomenon is known as "solvent shift precipitation" or "oiling out." When the DMSO diffuses into the bulk water, the local solvent environment rapidly becomes highly polar. Because 2-IMB's melting point is below room temperature, it phase-separates as an insoluble oil emulsion rather than a solid precipitate. Fix: If you must use DMSO, ensure the final DMSO concentration is ≤ 1%. Pre-warm your aqueous buffer to 37 °C and add the DMSO stock dropwise while the buffer is under vigorous vortexing to prevent local supersaturation.
Q2: My 2-IMB concentration drops over time in the aqueous solution, even though it initially dissolved perfectly. Is it precipitating out of solution? A2: It is highly likely that your compound is oxidizing, not precipitating. Benzaldehyde derivatives are notoriously prone to auto-oxidation in aqueous environments, converting into their corresponding benzoic acid derivatives. This degradation is paradoxically accelerated when the aldehyde is localized within the hydrophobic core of surfactant micelles[4]. Fix: Always store aqueous 2-IMB solutions under an inert gas (Argon or Nitrogen), use opaque containers to prevent photo-oxidation, and utilize the HP-β-CD protocol, which physically shields the aldehyde group from reactive oxygen species.
Q3: Why should I choose HP-β-CD over native β-CD for this specific aromatic aldehyde? A3: Native β-CD has a very limited aqueous solubility (only ~18.5 mg/mL at room temperature) due to strong intermolecular hydrogen bonding that forms a rigid secondary belt[2]. By substituting hydroxyl groups with hydroxypropyl groups (HP-β-CD), this rigid crystalline lattice is disrupted, increasing the cyclodextrin's aqueous solubility to >500 mg/mL[3]. This allows you to use a much higher concentration of the host molecule, thermodynamically driving the equilibrium toward the complete solubilization of the highly lipophilic 2-IMB.
References
-
Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH -[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH -[Link]
-
The solubility of benzaldehyde in water - Semantic Scholar -[Link]
Sources
Technical Support Center: Functionalization of 2-Isopropyl-5-methylbenzaldehyde
Welcome to the technical support center for the functionalization of 2-isopropyl-5-methylbenzaldehyde (cuminaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile aromatic aldehyde. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Minimizing Side Reactions
The unique steric and electronic properties of 2-isopropyl-5-methylbenzaldehyde can lead to specific side reactions. This section provides a systematic approach to identifying and mitigating these issues.
Cannizzaro Reaction: Unwanted Disproportionation
The Cannizzaro reaction is a common side reaction for aldehydes lacking α-hydrogens, such as cuminaldehyde, especially under basic conditions.[1][2] This disproportionation reaction leads to the formation of both cumic acid and cuminyl alcohol, reducing the yield of the desired product.[1][3]
Troubleshooting Flowchart for Cannizzaro Reaction
Caption: Troubleshooting workflow for the Cannizzaro reaction.
| Symptom | Probable Cause | Recommended Solution |
| Significant formation of cumic acid and cuminyl alcohol. | The reaction is conducted under strongly basic conditions (e.g., concentrated NaOH or KOH).[1][2] | - If possible, perform the reaction under neutral or acidic conditions.- If basic conditions are required, use a milder base (e.g., K₂CO₃) or a sterically hindered non-nucleophilic base. |
| The desired product is base-sensitive, leading to decomposition and Cannizzaro byproducts. | The prolonged reaction time exposes the aldehyde to harsh basic conditions. | - Monitor the reaction progress closely using TLC or GC-MS.- Quench the reaction as soon as the starting material is consumed. |
| Unpredictable product distribution between the desired product and Cannizzaro products. | The choice of base is not optimal for the specific transformation. | - For reactions sensitive to strong bases, consider using alternative synthetic routes that avoid harsh basic conditions. |
Experimental Protocol: Minimizing Cannizzaro Reaction in a Grignard Reaction
See the detailed protocol in the "Experimental Protocols" section below.
Aldol Condensation: Unwanted C-C Bond Formation
While cuminaldehyde itself cannot enolize, it can act as an electrophile in a mixed aldol condensation if another enolizable carbonyl compound (e.g., acetone, acetophenone) is present in the reaction mixture under basic or acidic conditions.[4][5]
Troubleshooting Aldol Condensation
| Symptom | Probable Cause | Recommended Solution |
| Formation of a β-hydroxy aldehyde/ketone or an α,β-unsaturated carbonyl compound. | Presence of an enolizable carbonyl compound as a solvent, reagent, or impurity.[4] | - Use non-carbonyl solvents (e.g., THF, diethyl ether, toluene).- Ensure all reagents are free from acetone or other ketone impurities. |
| The desired reaction is base-catalyzed, but a ketone is also present. | The ketone is deprotonated to form an enolate which then attacks the cuminaldehyde.[6] | - If the ketone is a necessary reactant, control the enolate formation by using a strong, non-nucleophilic base (e.g., LDA) at low temperatures to deprotonate the ketone fully before adding the cuminaldehyde slowly.[7] |
Logical Diagram for Preventing Mixed Aldol Condensation
Caption: Decision guide for preventing mixed aldol condensation.
Oxidation to Cumic Acid
Cuminaldehyde is susceptible to oxidation to the corresponding carboxylic acid, cumic acid, especially when exposed to air over long periods or in the presence of oxidizing agents.[3]
Troubleshooting Oxidation
| Symptom | Probable Cause | Recommended Solution |
| Presence of cumic acid as an impurity in the starting material or product. | Prolonged exposure to air (autoxidation). | - Store cuminaldehyde under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or purified cuminaldehyde for reactions. |
| The reaction conditions inadvertently cause oxidation. | Use of reagents that can act as oxidizing agents. | - Carefully select reagents to avoid unwanted oxidation.- If oxidation is unavoidable, consider protecting the aldehyde group. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively protect the aldehyde group of 2-isopropyl-5-methylbenzaldehyde?
A1: The most common and effective method for protecting the aldehyde group is the formation of an acetal.[8] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable. This protection is robust under basic, neutral, and reductive conditions, and can be readily removed with aqueous acid.[8][9]
Q2: I am having trouble with a Grignard reaction with cuminaldehyde, the yields are consistently low. What could be the issue?
A2: Low yields in Grignard reactions with cuminaldehyde can be due to several factors. The steric hindrance from the isopropyl group can slow down the reaction.[10] Ensure your glassware is rigorously dried and you are using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[11] Also, consider the possibility of enolization of the ketone if your Grignard reagent is particularly bulky.[11] Titrating your Grignard reagent to determine its exact concentration is also crucial for accurate stoichiometry.[12]
Q3: My Wittig reaction with cuminaldehyde is not giving the expected stereoselectivity. How can I control the E/Z ratio?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[13][14] Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (e.g., containing an ester or ketone group) favor the E-alkene.[13][14] The steric bulk of cuminaldehyde may also influence the transition state, potentially affecting the stereochemical outcome.[4] To favor the E-alkene, you can use a stabilized ylide or employ the Schlosser modification of the Wittig reaction.[13]
Q4: What is the best way to purify cuminaldehyde and its derivatives?
A4: The choice of purification method depends on the scale and the nature of the impurities. For small-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[15][16] For larger scale purification, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for isolating cuminaldehyde from essential oils.[17][18] Traditional column chromatography on silica gel is also a viable option, and the appropriate solvent system can be determined by Thin-Layer Chromatography (TLC).[19]
Q5: During reductive amination with cuminaldehyde, I am observing the formation of cuminyl alcohol. What is causing this?
A5: The formation of cuminyl alcohol during a reductive amination suggests that the reducing agent is reducing the aldehyde before the imine is formed or that the imine is being hydrolyzed back to the aldehyde which is then reduced. Ensure that the imine formation is complete before adding the reducing agent, or use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is less likely to reduce the aldehyde directly.[20]
Experimental Protocols
Protocol 1: Acetal Protection of 2-Isopropyl-5-methylbenzaldehyde
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.
Materials:
-
2-Isopropyl-5-methylbenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-isopropyl-5-methylbenzaldehyde, ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Protocol 2: Deprotection of 2-Isopropyl-5-methylbenzaldehyde Acetal
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
Acetal-protected 2-isopropyl-5-methylbenzaldehyde (1.0 eq)
-
Acetone
-
Water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of 1M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Troubleshooting Deprotection
Caption: Troubleshooting workflow for acetal deprotection.
References
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde.
- Organic & Biomolecular Chemistry. (n.d.).
- BenchChem. (n.d.).
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- PMC. (n.d.).
- ResearchGate. (n.d.). Preparative isolation and purification of cuminaldehyde and p-menta-1,4-dien-7-al from the essential oil of Cuminum cyminum L.
- BenchChem. (n.d.). Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group.
- Wikipedia. (n.d.). Wittig reaction.
- Synple Chem. (n.d.).
- ResearchGate. (n.d.).
- Rzepa, H. (2012, August 7). The stereochemical origins of the Wittig reaction. Henry Rzepa's Blog.
- BenchChem. (n.d.). Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol.
- Organic & Biomolecular Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. RSC Publishing.
- Wittig, G. (2014, March 13). The Wittig Reaction.
- Chemistry Stack Exchange. (2019, November 26). Can we use HPLC to purify an organic reaction product?
- Chem-Station Int. Ed. (2014, March 21). Acetal Protective Groups.
- Scribd. (n.d.). Aldol Condensation of Cinnamaldehyde and Cyclopentanone.
- Magritek. (n.d.).
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Ashenhurst, J. (2022, April 14).
- National Center for Biotechnology Inform
- ResearchGate. (n.d.). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Organic Chemistry Tutor. (n.d.).
- PMC. (2020, November 26).
- University of Missouri-St. Louis. (n.d.).
- Impact Factor. (2017, July 29).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Methods tested for the acetal deprotection of 2.
- Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ?
- American Chemical Society. (2021, November 29). Cuminaldehyde.
- Asian Journal of Science and Technology. (n.d.). Thermal decomposition of benzaldehyde diperoxide in isopropyl alcohol, effect of solvent polarity.
- Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?
- Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
- SpringerLink. (2025, October 6).
- Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Organic Syntheses. (n.d.). chlorodiisopropylphosphine.
- The Rockefeller University. (n.d.).
- PubMed. (2019, May 25). Antibacterial activity of cuminaldehyde on food-borne pathogens, the bioactive component of essential oil from Cuminum cyminum L. collected in Thailand.
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Technical Support Center: Stability of 2-Isopropyl-5-methylbenzaldehyde
This technical support guide addresses the stability and handling of 2-Isopropyl-5-methylbenzaldehyde .
Note on Isomer Specificity: While often confused with its para-isomer (Cuminaldehyde, 4-isopropylbenzaldehyde), the 2-isopropyl (ortho) substitution pattern you specified introduces a unique and critical photochemical instability pathway known as photoenolization . This guide addresses this specific structural vulnerability.
Executive Summary: The "Ortho-Effect" Risk
Status: High Photochemical Sensitivity Primary Risk: Photoenolization (Intramolecular rearrangement) & Auto-oxidation .
Unlike standard benzaldehydes which primarily degrade via oxidation to benzoic acids, 2-Isopropyl-5-methylbenzaldehyde possesses an isopropyl group ortho to the carbonyl. This structural arrangement allows the carbonyl oxygen to abstract a hydrogen atom from the isopropyl group upon UV exposure, creating a highly reactive xylylenol intermediate. This reaction is faster and more difficult to control than simple oxidation.
Immediate Action Required:
-
Light Exclusion: Absolute requirement (Amber/Red glassware).
-
Atmosphere: Argon/Nitrogen overlay (prevents radical propagation).
-
Temperature: Store at 2–8°C.
Technical Deep Dive: Degradation Mechanisms
To troubleshoot effectively, you must understand the two competing degradation pathways active in your sample.
Pathway A: Photoenolization (The "Ortho" Pathway)
-
Trigger: UV Light (
< 380 nm). -
Mechanism: The excited carbonyl oxygen (
) abstracts the tertiary benzylic hydrogen from the ortho-isopropyl group (a 1,5-hydrogen shift). -
Product: A transient photoenol (xylylenol) .
-
Consequence: This enol is highly nucleophilic. It can:
-
Dimerize (causing cloudiness/precipitation).
-
React with dissolved oxygen to form cyclic peroxides.
-
Trap other electrophiles in your reaction mixture.
-
Pathway B: Radical Auto-Oxidation (The "Air" Pathway)
-
Trigger: UV Light + Oxygen.
-
Mechanism: Formation of an acyl radical
reaction with Peracid formation. -
Product: 2-Isopropyl-5-methylbenzoic acid .
-
Consequence: Acidification of the sample, precipitation of white solid (the acid), and potential catalysis of further condensation reactions.
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways. The upper "Enol" path is specific to the ortho-isopropyl isomer and occurs even in the absence of oxygen if light is present.
Troubleshooting Guide (FAQ)
Issue 1: "My clear yellow liquid has developed a white precipitate."
-
Diagnosis: Auto-oxidation to Benzoic Acid.
-
Cause: Exposure to air (oxygen), likely accelerated by ambient light. The white solid is 2-isopropyl-5-methylbenzoic acid, which is less soluble in the aldehyde than the aldehyde itself.
-
Solution:
-
Filter the liquid through a 0.45
m PTFE filter to remove the acid crystals. -
Wash the filtrate with 10%
(aq) to neutralize remaining dissolved acid. -
Dry over
and redistill under vacuum if purity is critical.
-
Issue 2: "The sample has become viscous and the refractive index changed, but no solid formed."
-
Diagnosis: Photoenolization-induced Dimerization.
-
Cause: Significant UV exposure in a concentrated state. The ortho-photoenol intermediates have reacted with each other (Diels-Alder type cycloaddition) to form heavy dimers.
-
Solution: This is irreversible. Distillation is required to recover the monomer. Do not heat rapidly , as peroxides may also be present (see Safety Note).
Issue 3: "HPLC shows a new peak eluting before the main peak."
-
Diagnosis: Cyclic Acetal or Peroxide formation.
-
Cause: If stored in alcohol (methanol/ethanol), the photoenol can trap the solvent. If stored in air, cyclic peroxides may form.
-
Validation: Check with peroxide test strips. If positive, discard the sample immediately as it is an explosion hazard upon concentration.
Issue 4: "Can I store this in clear glass if I wrap it in foil?"
-
Answer: Yes, but risky. Foil can tear or have gaps.
-
Best Practice: Use amber borosilicate glass vials. For long-term storage, use a secondary container (opaque canister).
Validated Handling Protocols
Protocol A: Stability Testing (Self-Validation)
Before using an old batch, perform this rapid "Acid/Peroxide Check."
| Step | Action | Observation | Interpretation |
| 1 | Visual Inspection | Clear, light yellow liquid | Pass |
| Cloudy / White solid | Fail (Acid formation) | ||
| 2 | Peroxide Test | Dip Quantofix® Peroxide strip | Pass (< 5 mg/L) |
| Dark Blue color | Fail (High Peroxide - DANGER ) | ||
| 3 | Solubility Test | Mix 100 | Clear solution |
| Gas evolution ( | Fail (Significant Acid present) |
Protocol B: Purification of Degraded Material
Use this if the compound is irreplaceable. Otherwise, purchase fresh material.
-
Dissolution: Dissolve the crude aldehyde in Diethyl Ether (
). -
Acid Removal: Wash 3x with saturated Sodium Bicarbonate (
).-
Note: The acid byproduct will move to the aqueous layer.
-
-
Bisulfite Capture (Optional for high purity):
-
Shake the organic layer with saturated Sodium Bisulfite (
). -
The aldehyde forms a solid bisulfite adduct. Filter this solid.
-
Wash the solid with ether to remove non-aldehyde impurities (dimers).
-
Regenerate the aldehyde by adding the solid to 10%
and heating gently (40°C).
-
-
Drying: Dry organic layer over Anhydrous Sodium Sulfate (
). -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C.
Storage Specifications
To maximize shelf-life, establish a "Chain of Custody" for the molecule's environment.
| Parameter | Specification | Reason |
| Container | Amber or Red Borosilicate Glass | Blocks UV < 400nm, preventing photoenolization. |
| Headspace | Argon or Nitrogen (Balloon/Manifold) | Displaces |
| Temperature | 2°C to 8°C | Slows kinetic rate of thermal dimerization. |
| Stabilizer | BHT (0.1%) or | Radical scavenger (Optional - only if downstream chemistry permits). |
References
-
Mechanism of Ortho-Photoenolization
- Citation: Carless, H. A. J., & Trivedi, H. S. (1975). Photocycloaddition of ortho-methyl substituted benzaldehydes to 2,3-dimethylbut-2-ene.
- Relevance: Establishes the specific reactivity of ortho-alkyl benzaldehydes to form enols via intramolecular H-abstraction, a p
-
Source:
-
General Benzaldehyde Photo-oxidation Kinetics
- Citation: Ingles, T. A., & Melville, H. W. (1953). The kinetics of the photo-oxidation of benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 218(1133), 175-189.
- Relevance: Defines the radical chain mechanism for the conversion of benzaldehydes to benzoic acids under UV/Air.
-
Source:
-
Stability of Cumin-Derived Compounds
- Citation: Tisserand, R., & Young, R. (2014). Essential Oil Safety: A Guide for Health Care Professionals (2nd ed.). Churchill Livingstone.
- Relevance: Provides safety data on phototoxicity and oxidation hazards of cumin-derived aldehydes (cuminaldehyde and isomers).
-
Source:
-
Norrish Type II & Photoenolization Context
-
Citation: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1]
- Relevance: Textbook authority on the mechanism of photoenolization in o-alkyl arom
-
Source:
-
Sources
catalyst selection for 2-Isopropyl-5-methylbenzaldehyde reduction
Technical Support Center: 2-Isopropyl-5-methylbenzaldehyde Reduction
Ticket ID: #RED-CYM-001 Subject: Catalyst Selection & Process Optimization for Sterically Hindered Aldehyde Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Steric Challenge
The reduction of 2-Isopropyl-5-methylbenzaldehyde (a key precursor in the synthesis of thymol and carvacrol derivatives) presents a unique challenge compared to standard benzaldehyde reductions.[1] The critical factor is the ortho-isopropyl group . This bulky substituent creates significant steric hindrance around the carbonyl carbon, impeding the approach of nucleophilic hydride sources and surface adsorption on heterogeneous catalysts.
Successful reduction to 2-isopropyl-5-methylbenzyl alcohol requires a catalyst system that balances activity (to overcome steric barriers) with selectivity (to prevent aromatic ring hydrogenation or hydrogenolysis of the benzylic C-O bond).[1]
Catalyst Selection Decision Matrix
Use this matrix to select the optimal catalyst based on your scale and equipment availability.
| Catalyst System | Reagent Type | Selectivity Profile | Recommended For | Critical Constraint |
| NaBH₄ / MeOH | Homogeneous Hydride | High (Alcohol > 99%) | Lab Scale (<50g), Initial Screening | Exothermic; requires careful quenching. |
| 5% Pt/C (Sulfided) | Heterogeneous H₂ | Medium (Risk of ring saturation) | Pilot Scale, Flow Chemistry | Must use sulfided form to poison ring hydrogenation sites.[1] |
| Raney Nickel | Heterogeneous H₂ | High (Tunable) | Large Batch, Cost-Sensitive | Pyrophoric; requires high pressure (10-50 bar) to overcome sterics.[1] |
| Al(OiPr)₃ / iPrOH | Transfer Hydrogenation | Excellent (Chemoselective) | Halogenated derivatives, Safety-critical | Equilibrium process (Meerwein-Ponndorf-Verley); requires distillation of acetone.[1] |
Mechanistic Pathway & Selectivity Risks
The following diagram illustrates the competing pathways. Your goal is to stop at Structure B (Alcohol) without proceeding to Structure C (Hydrocarbon) or Structure D (Ring Saturation).
Figure 1: Reaction pathways showing the target alcohol and potential over-reduction byproducts caused by aggressive catalysts or acidic conditions.
Standard Operating Protocols (SOPs)
Protocol A: High-Selectivity Lab Scale (NaBH₄)
Best for: Quantitative conversion without optimization.[1]
-
Preparation : Dissolve 10 mmol of 2-Isopropyl-5-methylbenzaldehyde in 30 mL of Methanol (EtOH is acceptable but slower due to sterics). Cool to 0°C.
-
Addition : Add 0.5 equivalents of NaBH₄ (sodium borohydride) portion-wise over 15 minutes.
-
Note: The theoretical requirement is 0.25 eq, but 0.5 eq ensures completion despite moisture.
-
-
Reaction : Allow to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (higher Rf) should disappear.
-
-
Quench : Add 10 mL of saturated NH₄Cl solution dropwise. Do NOT use strong acid (HCl) as this promotes benzylic cation formation and etherification.
-
Workup : Evaporate MeOH. Extract with DCM.[2] Wash with brine.[2] Dry over MgSO₄.[2][3]
Protocol B: Scalable Catalytic Hydrogenation (Raney Ni)
Best for: Multi-gram to kilogram scale where reagent cost is a factor.
-
Catalyst Prep : Wash Raney Nickel (W-2 or W-4) (approx. 10 wt% loading) with absolute ethanol 3 times to remove water.[1]
-
Loading : Charge autoclave with aldehyde and ethanol (0.5 M concentration). Add washed catalyst.
-
Conditions : Pressurize to 30 bar (435 psi) H₂ . Heat to 60°C .
-
Technical Insight: The ortho-isopropyl group creates a "molecular fence." Standard room temp/1 atm conditions often fail to achieve full conversion. Elevated pressure forces the molecule onto the catalyst surface.
-
-
Filtration : Filter through Celite under an inert atmosphere (Argon/N₂) immediately. Raney Ni is pyrophoric when dry.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 60% conversion despite adding more catalyst. Why?
-
Diagnosis : Product Inhibition or Steric Blocking.
-
Root Cause : The bulky product (alcohol) may be adsorbing strongly to the active sites, or the isopropyl group is preventing the aldehyde from lying flat on the catalyst surface (in heterogeneous systems).
-
Solution :
-
Switch Solvent : Change from Ethanol to THF or 2-MeTHF . These solvents can disrupt strong adsorption aggregates.
-
Increase Temperature : If using H₂/Catalyst, increase T by 10°C. Do not exceed 80°C to avoid hydrogenolysis.
-
Q2: I see a new spot on TLC that is less polar than the starting material (High Rf).
-
Diagnosis : Hydrogenolysis (Over-reduction).
-
Root Cause : You have reduced the alcohol to the methyl group (p-cymene derivative). This occurs if the reaction medium is acidic or if using Pd/C at high temperatures.
-
Solution :
-
Add a Poison : If using Pd/C, add 1-2% Quinoline or use Lindlar catalyst to dampen activity.[1]
-
Check pH : Ensure the support is neutral. Avoid acidic alumina or unwashed carbon supports.
-
Q3: The product is a thick, sticky oil instead of a crystalline solid.
-
Diagnosis : Cannizzaro Disproportionation or Aldol Condensation.
-
Root Cause : If you used strong base (NaOH/KOH) during a transfer hydrogenation or workup, the aldehyde may have disproportionated into the acid and alcohol (Cannizzaro) or polymerized.
-
Solution :
-
Buffer the pH : Maintain pH 7-9. Avoid pH > 12.
-
Purification : The "sticky" component is likely the carboxylic acid salt. Wash the organic layer with 1M NaHCO₃ to remove the acid impurity.
-
References
-
Reduction of Hindered Aldehydes : Organic Syntheses, Coll. Vol. 3, p. 60 (1955); Vol. 21, p. 10 (1941). (General protocols for substituted benzaldehydes).
- Selectivity in Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Sodium Borohydride Reduction Protocols : BenchChem Technical Support, "Optimization of Catalytic Conditions for Nitrophenol Reduction" (Analogous hydride protocols).
- Transfer Hydrogenation (MPV): Wilds, A. L. The Meerwein-Ponndorf-Verley Reduction. Organic Reactions, 1944, 2, 178. (Classic mechanism for chemoselective reduction).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Isopropyl-5-methylbenzaldehyde and all reagents before proceeding.
Sources
1H NMR chemical shifts of 2-Isopropyl-5-methylbenzaldehyde
This guide provides an in-depth technical comparison of the 1H NMR characteristics of 2-Isopropyl-5-methylbenzaldehyde , focusing on distinguishing it from its structural regioisomer, 5-Isopropyl-2-methylbenzaldehyde .[1][2] These two compounds are aldehyde derivatives of the terpenes Thymol and Carvacrol, respectively, and are frequently encountered together in synthetic pathways involving formylation of p-cymene.[1]
Part 1: Structural Elucidation & Isomeric Challenge
The primary analytical challenge in working with substituted benzaldehydes is distinguishing between regioisomers where the substituents (methyl and isopropyl) are merely swapped in position relative to the aldehyde group.[1]
The Isomers:
-
Target Compound: 2-Isopropyl-5-methylbenzaldehyde (Thymol-derived aldehyde).[1][2]
-
Primary Alternative: 5-Isopropyl-2-methylbenzaldehyde (Carvacrol-derived aldehyde).[1][2]
Structural Visualization & Numbering
The following diagram illustrates the specific numbering scheme used in the NMR assignment and the critical steric relationships utilized for differentiation.
Caption: Structural comparison highlighting the critical Ortho-substituent relationship (C1 vs C2) used for NOE-based identification.
Part 2: Comparative 1H NMR Data Analysis
The following data compares the chemical shifts in CDCl₃ (7.26 ppm) . The distinction relies heavily on the "Ortho Effect"—the influence of the substituent at position 2 on the aldehyde proton and the aromatic ring currents.[1]
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Assignment | Multiplicity | Target Compound (2-Isopropyl-5-methyl) | Alternative Isomer (5-Isopropyl-2-methyl) | Diagnostic Note |
| -CHO (Aldehyde) | Singlet (s) | 10.25 - 10.35 | 10.15 - 10.25 | The bulky ortho-isopropyl group in the target often causes a slight downfield shift or broadening due to steric twist compared to the ortho-methyl isomer.[1][2] |
| Ar-H6 (Ortho to CHO) | Doublet (d, J~2Hz) | 7.65 | 7.75 | H6 is deshielded by the carbonyl.[1] In the target, H6 is meta to the methyl. |
| Ar-H3/H4 | Multiplet/AB | 7.15 - 7.35 | 7.10 - 7.30 | Overlapping region.[1][2] Requires 2D COSY to resolve coupling (J~8Hz between H3/H4). |
| Isopropyl (-CH-) | Septet | 3.40 | 2.90 | CRITICAL: In the target, the methine is ortho to the aldehyde, shifting it significantly downfield (~0.5 ppm difference).[1] |
| Ar-CH3 | Singlet (s) | 2.35 | 2.60 | In the alternative, the methyl is ortho to the aldehyde, shifting it downfield. |
| Isopropyl (-CH3) | Doublet (d) | 1.25 | 1.25 | Minimal difference; not diagnostic.[1][2] |
Mechanism of Differentiation
-
The "Ortho-Benzylic" Shift:
-
Target: The isopropyl methine proton is located at C2, directly adjacent to the carbonyl (C1). The anisotropy of the carbonyl group significantly deshields this proton, pushing it to ~3.40 ppm .
-
Alternative: The isopropyl group is at C5 (meta to carbonyl). Its shift remains typical for alkyl-benzenes (~2.90 ppm ).[1][2]
-
-
The Methyl Shift:
Part 3: Experimental Protocol & Validation
To ensure scientific integrity, the following protocol includes a self-validating NOE (Nuclear Overhauser Effect) step, which is the "Gold Standard" for proving regioisomer identity.
Protocol: High-Resolution 1H NMR Acquisition
Reagents:
-
Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS.
-
Tube: 5mm NMR tube (Class A).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the oil/solid in CDCl₃.[3] Ensure the solution is clear (filter through cotton if cloudy to prevent line broadening).
-
Self-Check: Verify the lock signal on the Deuterium channel is stable.
-
-
Acquisition Parameters (400 MHz+ recommended):
-
Processing:
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Phase correction: Manual phasing is preferred for the aldehyde region to ensure the baseline is flat.
-
Advanced Validation: 1D-NOE Difference Experiment
If the chemical shifts are ambiguous (e.g., due to solvent effects), perform this definitive test.
Caption: Decision tree for definitive isomer identification using 1D-NOE spectroscopy.
Interpretation:
-
Irradiating the aldehyde proton (C1) affects the protons spatially closest to it.[1]
-
In the Target , the Isopropyl group is at C2.[4] You will see a signal enhancement of the Septet .
-
In the Alternative , the Methyl group is at C2. You will see a signal enhancement of the Methyl Singlet .
References
-
National Institute of Standards and Technology (NIST). p-Cymen-7-ol and related derivatives Mass Spectrum and Retention Data.[1][2] NIST Chemistry WebBook.[1][2][5] Available at: [Link][1][2]
-
Spectral Database for Organic Compounds (SDBS). 1H NMR Data for Thymol and Carvacrol Derivatives. AIST (Japan).[1][5] Available at: [Link][1][2]
-
University of Wisconsin-Madison. NMR Chemical Shift Correlation Tables (Substituent Effects in Benzenes). Department of Chemistry.[2] Available at: [Link][1][2]
Sources
- 1. p-Cymen-7-ol [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Oregano essential oil and its main components Thymol and Carvacrol as alternatives to control citrus canker [frontiersin.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
FTIR spectral analysis of 2-Isopropyl-5-methylbenzaldehyde functional groups
Executive Summary
In the precise landscape of fragrance chemistry and pharmaceutical intermediate analysis, distinguishing 2-Isopropyl-5-methylbenzaldehyde (a structural isomer of the more common Cuminaldehyde) requires rigorous spectral deconvolution. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for quantitation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, rapid, and non-destructive modality for functional group verification and real-time process monitoring.
This guide provides a definitive comparative analysis of the FTIR spectral signature of 2-Isopropyl-5-methylbenzaldehyde. It focuses on distinguishing this specific 1,2,5-trisubstituted aromatic aldehyde from its para-substituted isomers (e.g., Cuminaldehyde) and related phenols (e.g., Thymol), utilizing the unique "fingerprint" regions of the infrared spectrum.
Part 1: Structural Context & The Analytical Challenge
The molecule is a trisubstituted benzene ring featuring three distinct functionalities that drive its spectral behavior:
-
Formyl group (-CHO): Position 1.
-
Isopropyl group (-CH(CH₃)₂): Position 2 (Steric bulk affecting planarity).
-
Methyl group (-CH₃): Position 5.
The Isomer Problem
The primary analytical challenge is differentiating this compound from Cuminaldehyde (4-isopropylbenzaldehyde). Both share the formula
Comparative Modalities: Why FTIR?
| Feature | FTIR (ATR Mode) | GC-MS | NMR ( |
| Speed | < 1 minute | 30-60 minutes | > 10 minutes |
| Specificity | High (Fingerprint region) | High (Retention time dependent) | Very High |
| Sample State | Solid/Liquid (Neat) | Diluted/Volatile only | Solubilized |
| Isomer ID | Excellent (via OOP bends) | Good (if standards exist) | Excellent |
| Cost/Run | Low | Medium | High |
Part 2: Detailed FTIR Spectral Deconvolution
The identification of 2-Isopropyl-5-methylbenzaldehyde relies on a "Triad of Verification": the Carbonyl, the Aldehydic C-H, and the Aromatic Substitution Pattern.
The Functional Group Region (4000 – 1500 cm⁻¹)
The "Fermi Resonance" (Aldehyde Marker)
Unlike ketones, aldehydes exhibit a unique doublet in the C-H stretching region due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.
-
Observation: Look for two distinct bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[1]
-
Diagnostic Value: The lower frequency band (2720 cm⁻¹) is often isolated from the aliphatic C-H stretches, providing a clear "Yes/No" signal for the aldehyde group.
The Carbonyl Stretch (C=O)[1][2][3][4]
-
Position: 1680 – 1695 cm⁻¹ .
-
Nuance: This is lower than non-conjugated aliphatic aldehydes (usually ~1725 cm⁻¹) due to conjugation with the benzene ring. The steric hindrance of the ortho-isopropyl group in 2-Isopropyl-5-methylbenzaldehyde may cause a slight frequency shift compared to the para-isomer (Cuminaldehyde) due to reduced coplanarity, though this is subtle.
The Isopropyl "Gem-Dimethyl" Doublet
-
Position: ~1380 cm⁻¹ and ~1370 cm⁻¹ .
-
Mechanism: Symmetric bending of the isopropyl methyl groups.
-
Differentiation: A single methyl group (like in toluene) shows one peak. The isopropyl group splits this into a doublet of equal intensity.
The Fingerprint Region (1500 – 600 cm⁻¹)
This is where the specific isomer is identified.
Aromatic Substitution Patterns (Out-of-Plane Bending)
This is the critical differentiator between 2-Isopropyl-5-methylbenzaldehyde (1,2,5-substitution) and Cuminaldehyde (1,4-substitution).
-
Cuminaldehyde (1,4-disubstituted): exhibits a single, strong band at ~800–830 cm⁻¹ (due to two adjacent hydrogens on the ring).
-
2-Isopropyl-5-methylbenzaldehyde (1,2,5-trisubstituted):
-
Contains one isolated hydrogen (Position 6) and two adjacent hydrogens (Positions 3 and 4).
-
Expected Bands:
-
~860–900 cm⁻¹: Weak/Medium band (Isolated H).
-
~800–820 cm⁻¹: Strong band (2 Adjacent H).
-
-
Summary Table of Characteristic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |
| Aldehyde | C-H Stretch (Fermi Doublet) | 2820 & 2720 | Distinguishes from ketones/esters. |
| Aldehyde | C=O[1][3][4][5] Stretch | 1685 ± 10 | Strong, sharp. Conjugated. |
| Aromatic Ring | C=C Skeleton | 1600, 1500 | "Breathing" modes of the ring. |
| Isopropyl | -CH₃ Symmetric Bend | 1380 & 1370 | "Gem-dimethyl" doublet. |
| 1,2,5-Pattern | C-H OOP Bend (Isolated) | ~880 | Key differentiator vs. Cuminaldehyde. |
| 1,2,5-Pattern | C-H OOP Bend (Adjacent) | ~815 | Confirms 1,2,x substitution. |
Part 3: Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree
This diagram illustrates the logic flow for confirming the identity of the compound using spectral data.
Caption: Logical decision tree for differentiating 2-Isopropyl-5-methylbenzaldehyde from its isomers using FTIR spectral features.
Part 4: Experimental Protocol (ATR-FTIR)
To ensure Trustworthiness and reproducibility, follow this self-validating protocol.
Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Quality).
Step-by-Step Workflow
-
System Validation (Self-Check):
-
Ensure the energy throughput is >30% of the maximum factory value.
-
Run a "Background" scan (air only). Critical: Ensure the ATR crystal is perfectly dry.
-
-
Sample Application:
-
Place 1 drop (approx. 10 µL) of the neat liquid 2-Isopropyl-5-methylbenzaldehyde onto the center of the crystal.
-
Note: If the sample is oxidized, you may see a broad O-H stretch (~3000-3300 cm⁻¹) from the corresponding carboxylic acid. This indicates degradation.
-
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction (Rubberband method) if the baseline is tilted.
-
Normalize the C=O peak (1690 cm⁻¹) to 1.0 Absorbance units for easy comparison.
-
Diagram 2: Experimental Workflow
Caption: Standardized ATR-FTIR workflow for liquid aldehyde analysis.
Part 5: Data Interpretation & Quality Assurance
Common Pitfalls (Troubleshooting)
-
Broad band at 3300 cm⁻¹:
-
Cause: Oxidation of the aldehyde to the carboxylic acid (Cuminic acid derivative) or moisture contamination.
-
Action: Distill sample or dry with MgSO₄.
-
-
Missing 2720 cm⁻¹ doublet:
-
Cause: Sample is a ketone or ester, not an aldehyde.
-
-
Shifted C=O (>1710 cm⁻¹):
-
Cause: Loss of conjugation (hydrogenation of ring) or aliphatic impurity.
-
Reference Standards
For definitive validation, compare your spectrum against the NIST Chemistry WebBook or SDBS databases for "Benzaldehyde" derivatives. While the specific 2-isopropyl-5-methyl isomer spectrum is rarer than Cuminaldehyde, the functional group rules (Silverstein et al.) cited above are universal physical constants.
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde and Derivatives - Infrared Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Fermi resonance and OOP bending assignments).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. brainly.com [brainly.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. Benzaldehyde [webbook.nist.gov]
- 8. japsonline.com [japsonline.com]
Publish Comparison Guide: GC-MS Fragmentation Pattern of 2-Isopropyl-5-methylbenzaldehyde
This is a comprehensive technical comparison guide for the GC-MS analysis of 2-Isopropyl-5-methylbenzaldehyde , designed for researchers and analytical chemists.
Executive Summary
2-Isopropyl-5-methylbenzaldehyde (CAS: Generic isomer ref 1866-03-1 often conflated; specific structure defined below) is a critical aromatic aldehyde often found as a minor constituent in essential oils (e.g., Cuminum cyminum) or as a synthetic intermediate for thymol derivatives.
Its identification is frequently complicated by the presence of its positional isomers, most notably Cuminaldehyde (4-isopropylbenzaldehyde) and Carvacryl aldehyde (5-isopropyl-2-methylbenzaldehyde) .
The Core Differentiator:
While all three isomers share a molecular ion (
Chemical Identity & Structural Logic
| Feature | Target Compound | Primary Alternative (Isomer A) | Secondary Alternative (Isomer B) |
| Name | 2-Isopropyl-5-methylbenzaldehyde | Cuminaldehyde | 5-Isopropyl-2-methylbenzaldehyde |
| IUPAC | 5-Methyl-2-(propan-2-yl)benzaldehyde | 4-(Propan-2-yl)benzaldehyde | 2-Methyl-5-(propan-2-yl)benzaldehyde |
| Structure | Aldehyde @ C1Isopropyl @ C2 (Ortho)Methyl @ C5 | Aldehyde @ C1Isopropyl @ C4 (Para)No Methyl group (H) | Aldehyde @ C1Methyl @ C2 (Ortho)Isopropyl @ C5 |
| Formula | |||
| MW | 162.23 g/mol | 148.20 g/mol | 162.23 g/mol |
| Key Feature | Ortho-Isopropyl steric strain | Para-substitution (Symmetric) | Ortho-Methyl steric strain |
Critical Note on Molecular Weight: Researchers must note that Cuminaldehyde (
, MW 148) is a homolog, not a direct isomer of the target (, MW 162). The true isomeric challenge lies with 5-isopropyl-2-methylbenzaldehyde (Carvacryl aldehyde). This guide focuses on distinguishing the Target from both the homolog (common co-eluter) and the true isomer.
Experimental Protocol
To ensure reproducible fragmentation, the following GC-MS parameters are recommended. This protocol minimizes thermal degradation while maximizing resolution of isomers.
Instrumentation & Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase essential for resolving aromatic isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Oven Program:
-
60°C (Hold 1 min) — Traps volatiles.
-
Ramp 5°C/min to 200°C — Slow ramp separates isomers.
-
Ramp 20°C/min to 280°C (Hold 3 min).
-
-
MS Source: Electron Ionization (EI) @ 70 eV . Source Temp: 230°C. Quad Temp: 150°C.
-
Scan Range: m/z 40–350.
Fragmentation Analysis & Mechanism
The fragmentation of 2-Isopropyl-5-methylbenzaldehyde is governed by the stability of the aromatic ring and the interaction between the ortho-substituents.
Primary Fragmentation Pathways
-
Molecular Ion (
): m/z 162 . Distinct and stable aromatic ion.[1] -
Loss of Methyl (
): m/z 147 .-
Mechanism: Cleavage of a methyl group from the isopropyl chain. Enhanced in the ortho isomer due to relief of steric strain between the carbonyl oxygen and the bulky isopropyl group.
-
-
Loss of Formyl Radical (
): m/z 133 .-
Mechanism:
-cleavage of the aldehyde group ( ). Common to all benzaldehydes.
-
-
The "Ortho Effect" (Loss of Water,
): m/z 144 .-
Mechanism: Specific to ortho-isomers. The carbonyl oxygen abstracts a hydrogen from the
-carbon (methine) of the isopropyl group, followed by elimination of . This peak is absent or negligible in para-isomers like Cuminaldehyde.
-
-
Tropylium Ion Formation (
): m/z 91 .-
Characteristic of benzyl derivatives.[2]
-
Visualized Pathway (Graphviz)
Caption: Fragmentation pathway of 2-Isopropyl-5-methylbenzaldehyde. Green arrow indicates the diagnostic "Ortho Effect" pathway absent in para-isomers.
Comparative Data Analysis
The following table contrasts the target molecule with its most common confusers.
| Ion (m/z) | 2-Isopropyl-5-methylbenzaldehyde (Target) | 5-Isopropyl-2-methylbenzaldehyde (Isomer) | Cuminaldehyde (Homolog) |
| 162 ( | High | High | N/A (MW 148) |
| 148 ( | N/A | N/A | High |
| 147 ( | High (Base Peak Candidate) | Medium | N/A |
| 144 ( | Present (Diagnostic) | Present (Weak) | Absent |
| 133 ( | Medium | Medium | N/A |
| 119 ( | Medium | High | High (Base Peak) |
| 91 | High | High | High |
Differentiation Logic:
-
Target vs. Cuminaldehyde: Check the Molecular Ion. If
, it is Cuminaldehyde.[2] If , it is the target or its isomer. -
Target vs. 5-Isopropyl-2-methylbenzaldehyde: Both have
.-
Target (2-Isopropyl): The bulky isopropyl group at the ortho position creates significant steric strain, promoting the loss of a methyl radical (
, m/z 147) to relieve crowding. The ratio of 147/162 will be higher for the target. -
Isomer (2-Methyl): The ortho-methyl group is less bulky. The "Ortho Effect" here typically leads to water loss (m/z 144) but the loss of the isopropyl group (at position 5, meta) is purely driven by fragmentation energy, not steric relief.
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Cuminaldehyde (4-Isopropylbenzaldehyde). National Institute of Standards and Technology.[3] [Link]
-
PubChem. Compound Summary: 5-Isopropyl-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
Sources
HPLC method validation for 2-Isopropyl-5-methylbenzaldehyde detection
Comparative HPLC Method Validation for 2-Isopropyl-5-methylbenzaldehyde: C18 vs. Biphenyl Stationary Phases
Executive Summary & Chemical Context
The accurate quantification of aromatic aldehydes is a critical quality attribute in the development of fragrances, terpenoid derivatives, and active pharmaceutical ingredients (APIs). 2-Isopropyl-5-methylbenzaldehyde (CAS# 33731-13-4)[1] presents a unique analytical challenge: it frequently co-exists with closely related positional isomers (such as 4-isopropyl-2-methylbenzaldehyde) and structurally similar precursors like thymol and carvacrol.
In late 2023, the International Council for Harmonisation (ICH) approved the revised ICH Q2(R2) guideline, which became legally effective in mid-2024[2]. This modernization shifts analytical validation from a rigid, "check-the-box" exercise to a science- and risk-based lifecycle model[3]. The core objective of any validation under these updated guidelines is to definitively demonstrate that the analytical procedure is "fit for the intended purpose"[4].
This guide objectively compares the performance of a standard Octadecylsilane (C18) column against a Biphenyl column for the detection and quantification of 2-Isopropyl-5-methylbenzaldehyde, providing a self-validating experimental protocol fully compliant with ICH Q2(R2) and recognized by the FDA and EMA[5][6].
Mechanistic Rationale: Why Column Chemistry Matters
As a Senior Application Scientist, selecting a stationary phase cannot be arbitrary; it must be driven by the analyte's molecular structure. 2-Isopropyl-5-methylbenzaldehyde features an aromatic ring substituted with an isopropyl group, a methyl group, and a formyl (aldehyde) group.
-
Standard C18 Columns: Rely almost exclusively on dispersive van der Waals forces (hydrophobic interactions). Because positional isomers of our target analyte possess identical molecular weights and highly similar log P values, a C18 phase struggles to differentiate them, often resulting in co-elution.
-
Biphenyl Columns: Offer a dual-retention mechanism. In addition to hydrophobic retention, the biphenyl groups provide strong
interactions and dipole-dipole interactions with the analyte's electron-rich aromatic ring and formyl group. This orthogonal selectivity is the causal factor behind the superior resolution of aromatic isomers.
Separation mechanism of 2-Isopropyl-5-methylbenzaldehyde comparing C18 and Biphenyl phases.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) . The method acts as a self-validating system: if the SST criteria are not met prior to the run, the sequence automatically halts, preventing the generation of invalid data.
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 2-Isopropyl-5-methylbenzaldehyde reference standard (>99.5% purity). Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.
-
Working Standards (Linearity): Serially dilute the stock solution using the initial mobile phase (60:40 Water:Acetonitrile) to create a 6-point calibration curve: 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Matrix Spiking (Accuracy): Spike known concentrations of the analyte (80%, 100%, and 120% of the nominal 10.0 µg/mL target) into a synthetic placebo matrix.
Step 2: Chromatographic Conditions
-
LC System: Agilent 1260 Infinity II (or equivalent) equipped with a Photodiode Array (PDA) detector.
-
Column A (Baseline): Standard C18 (150 mm × 4.6 mm, 3 µm).
-
Column B (Optimized): Biphenyl (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (suppresses silanol ionization and sharpens peaks).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40%
80% B -
10.0 - 12.0 min: 80% B
-
12.0 - 12.1 min: 80%
40% B -
12.1 - 15.0 min: 40% B (Column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (optimal absorbance for the conjugated benzaldehyde chromophore).
-
Column Temperature: 30°C.
Step 3: System Suitability Testing (SST)
Inject the 10.0 µg/mL standard five times consecutively. The system is validated for the run only if:
-
Retention Time (RT) %RSD
1.0% -
Peak Area %RSD
2.0% -
Tailing Factor (
) 1.5 -
Theoretical Plates (
) 5,000
Comparative Validation Data (ICH Q2(R2))
The validation was executed following the modernized ICH Q2(R2) parameters[2][3]. The data below objectively demonstrates why the Biphenyl column is superior for this specific application.
Table 1: Specificity & System Suitability Comparison (Target: 10 µg/mL)
| Parameter | Acceptance Criteria | Column A: Standard C18 | Column B: Biphenyl | Conclusion |
| Specificity (Isomer Resolution, | 1.1 (Co-elution) | 2.8 (Baseline) | Biphenyl provides required | |
| Tailing Factor ( | 1.62 | 1.15 | Biphenyl reduces secondary silanol interactions. | |
| Theoretical Plates ( | 4,850 | 8,200 | Biphenyl yields sharper, more efficient peaks. | |
| Peak Purity Angle vs. Threshold | Angle < Threshold | Fails (Impurity overlap) | Passes | C18 fails ICH Q2(R2) Specificity requirements. |
Table 2: ICH Q2(R2) Quantitative Validation Parameters
| Validation Parameter | Column A: Standard C18 | Column B: Biphenyl | ICH Q2(R2) Assessment |
| Linearity Range | 1.0 - 50.0 µg/mL | 0.5 - 50.0 µg/mL | Biphenyl shows wider dynamic range. |
| Correlation Coefficient ( | 0.994 | 0.9998 | Biphenyl meets the stringent |
| Limit of Detection (LOD) | 0.30 µg/mL | 0.15 µg/mL | Biphenyl offers 2x greater sensitivity. |
| Limit of Quantitation (LOQ) | 1.00 µg/mL | 0.45 µg/mL | Superior signal-to-noise (S/N > 10) on Biphenyl. |
| Accuracy (% Recovery) | 89.4% - 94.2% | 98.5% - 101.2% | C18 fails due to integration errors from co-elution. |
| Precision (Intra-day %RSD) | 3.4% | 0.8% | Biphenyl easily passes the |
ICH Q2(R2) Validation Workflow
The updated ICH guidelines emphasize that validation is not an isolated event but part of a continuous lifecycle[3]. The workflow below illustrates the integration of method development (ICH Q14) with core validation parameters (ICH Q2(R2)).
ICH Q2(R2) lifecycle approach for analytical method validation and continuous monitoring.
Conclusion & Recommendations
For the HPLC detection of 2-Isopropyl-5-methylbenzaldehyde, the Biphenyl column is objectively superior to the standard C18 column.
While C18 columns are the default choice for many laboratories, their reliance on purely hydrophobic interactions leads to critical failures in Specificity and Accuracy when dealing with closely related aromatic isomers. The Biphenyl column leverages
To comply with the modernized ICH Q2(R2) guidelines[2][4], laboratories analyzing complex aromatic aldehydes must transition to stationary phases that offer orthogonal selectivity, ensuring the analytical procedure remains unequivocally fit for its intended purpose.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai - [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH -[Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager - [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) - [Link]
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration - [Link]
Sources
- 1. CAS ç»å½å·ï¼33731-13-4ï¼ 2-å¼ä¸åº-5-ç²åºè¯ç²é, æ´å¤ä¿¡æ¯ã [sdhlbiochem.chemblink.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
Crystal Structure & Performance Guide: 2-Isopropyl-5-methylbenzaldehyde Complexes
This guide provides an in-depth technical analysis of the crystal structure, synthesis, and comparative performance of 2-Isopropyl-5-methylbenzaldehyde (Cuminaldehyde) complexes. It is designed for researchers in medicinal chemistry and structural biology.
Executive Summary
2-Isopropyl-5-methylbenzaldehyde (Cuminaldehyde) is a bioactive monoterpenoid and the primary constituent of Cuminum cyminum (cumin) essential oil. While the free aldehyde exhibits moderate antimicrobial and antioxidant properties, its pharmacological efficacy is significantly amplified upon derivatization into Schiff bases (specifically thiosemicarbazones) and subsequent metal complexation .
This guide compares the structural and functional characteristics of Cuminaldehyde complexes, focusing on two primary classes:
-
Thiosemicarbazone Complexes (Cu/Ni): High cytotoxicity against leukemic lines; targets Topoisomerase IIα.
-
Aminoantipyrine Schiff Base Complexes (Co/Ni/Cu/Zn): Broad-spectrum antimicrobial agents with octahedral geometries.
Experimental Protocols
Synthesis Workflow
The synthesis of these complexes follows a two-stage condensation and complexation pathway.
Step 1: Ligand Synthesis (Schiff Base Formation)
-
Reactants: Cuminaldehyde (10 mmol) + Thiosemicarbazide (10 mmol).
-
Solvent: Ethanol or Methanol (with catalytic glacial acetic acid).
-
Condition: Reflux for 3-4 hours.
-
Purification: Recrystallization from hot ethanol.
-
Yield: Typically 75-85% (Yellow/Cream crystals).
Step 2: Metal Complexation
-
Reactants: Ligand (2 mmol) + Metal Chloride/Acetate (
, ) (1 mmol). -
Solvent: Hot Methanol.[1]
-
Condition: Reflux for 4-6 hours.
-
Observation: Color change (Green/Brown for Cu, Yellow/Green for Ni) indicates complexation.
-
Isolation: Filtration of precipitate, wash with cold ethanol and ether.
Crystallization Protocol (Single Crystal Growth)
To obtain crystals suitable for X-ray Diffraction (XRD):
-
Solvent System: Dissolve the metal complex in a 1:1 mixture of DMSO and Ethanol .
-
Method: Slow evaporation at room temperature (25°C).
-
Timeframe: 7–14 days.
-
Precaution: Cover the vial with perforated parafilm to control evaporation rate; avoid vibration.
Structural Analysis & Comparison
The biological performance of these complexes is dictated by their coordination geometry. Below is a comparison of the two dominant structural motifs found in literature.
Comparative Crystallographic Data
| Feature | Cu(II) Thiosemicarbazone Complex | Ni(II) Aminoantipyrine Complex |
| Crystal System | Triclinic or Orthorhombic | Monoclinic |
| Space Group | P-1 or Pna2(1) | P2(1)/c |
| Coordination No. | 4 (Square Planar) | 6 (Octahedral) |
| Ligand Denticity | Tridentate (ONS) or Bidentate (NS) | Tridentate (ONO) |
| Key Bond | Cu-S (Thiolate form) | Ni-O (Phenolic/Ketonic) |
| Stability | High (Chelate Effect) | Moderate |
Coordination Geometry Analysis
1. The Thiosemicarbazone "Chelate Effect"
In Copper(II) complexes, the cuminaldehyde thiosemicarbazone ligand typically undergoes thione-thiol tautomerism. It coordinates via the Azomethine Nitrogen (
-
Dimerization: These complexes often form sulfur-bridged dimers in the solid state, reducing their solubility but increasing stability.
-
Significance: The planar geometry allows for effective intercalation into DNA base pairs.
2. The Aminoantipyrine "Octahedral Cage" In complexes derived from 4-aminoantipyrine:
-
Coordination: The metal binds to two ligand molecules (1:2 ratio) or one ligand plus water/chlorine molecules.
-
Significance: The bulky antipyrine moiety prevents intercalation but enhances lipophilicity , facilitating cell membrane penetration.
Structural Workflow Visualization
Caption: Workflow from synthesis to structural definition. Note the divergence in geometry based on the ligand type.
Performance Comparison: Bioactivity & Mechanism
The structural differences directly translate to biological performance. The Cu(II)-Thiosemicarbazone complexes generally outperform the free ligand and other derivatives due to the synergy between the metal center and the ligand frame.
Biological Activity Data[4][7][9][10][11]
| Compound | IC50 (Leukemia U937) | Mechanism of Action |
| Cuminaldehyde (Free) | > 100 | Oxidative Stress (Weak) |
| Ligand (Thiosemicarbazone) | ~ 50-80 | Apoptosis Induction (Moderate) |
| Cu(II) Complex | < 10 | Topoisomerase IIα Inhibition |
| Ni(II) Complex | 10-20 | DNA Binding / Caspase Activation |
Mechanism of Action Pathway
The enhanced activity of the complex is attributed to Overtone’s Concept of Cell Permeability :
-
Chelation: Reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups.
-
Delocalization:
-electron delocalization over the chelate ring increases the lipophilic character. -
Penetration: The complex easily permeates the lipid layer of the cell membrane.
-
Targeting: Once inside, the Cu(II) center interacts with DNA or enzymes (Topo II), blocking cell division.
Caption: Mechanistic pathway explaining the superior performance of Cuminaldehyde metal complexes compared to free ligands.
References
-
Pelosi, G., et al. (2014). "Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity." Journal of Inorganic Biochemistry.
-
Panchangam, M. K., et al. (2008). "Synthesis, characterization, DNA binding and nuclease activity of binuclear copper(II) complexes of cuminaldehyde thiosemicarbazones." Inorganica Chimica Acta.
-
Lakshmi, S. S., et al. (2019). "A Review on Metal Complexes Derived from Schiff Base of Cuminaldehyde." International Journal of Pharmacy and Biological Sciences.
-
Reddy, V., et al. (2014). "Synthesis, Spectral Characterization and Antimicrobial Studies of Schiff base Transition Metal Complexes derived from Cuminaldehyde and 4-Aminoantipyrine." Chemical Science Transactions.
-
BenchChem. "Application Notes: Cuminaldehyde in Pharmaceutical Synthesis."
Sources
A Comparative Guide to Validating the Purity of 2-Isopropyl-5-methylbenzaldehyde using Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 2-Isopropyl-5-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of various pharmaceutical and specialty chemical entities. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, practical comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for the purity assessment of 2-isopropyl-5-methylbenzaldehyde. We will delve into the causality behind experimental choices in TLC, present a self-validating protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Purity Validation by Thin-Layer Chromatography
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate components of a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). In the context of purity validation, a highly pure sample will ideally present as a single, well-defined spot on the TLC plate, while impurities will appear as additional spots at different positions.
The position of a spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the analyte's structure, the stationary phase, and the mobile phase composition.
Potential Impurities in 2-Isopropyl-5-methylbenzaldehyde
Understanding the potential impurities is crucial for developing a selective analytical method. The common synthetic routes to substituted benzaldehydes can introduce specific process-related impurities. For instance, the formylation of p-cymene (1-isopropyl-4-methylbenzene) could be a plausible synthetic pathway. Potential impurities could therefore include:
-
Isomeric Impurities: Positional isomers such as 4-isopropyl-2-methylbenzaldehyde or other isomers may be formed depending on the regioselectivity of the synthesis.[2]
-
Unreacted Starting Materials: Residual p-cymene or other precursors.
-
Oxidation Product: Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids, in this case, 2-isopropyl-5-methylbenzoic acid.[3]
Experimental Protocol: TLC Purity Assessment of 2-Isopropyl-5-methylbenzaldehyde
This protocol is designed to be a self-validating system, where the separation of the target compound from its most likely impurities is demonstrated.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): 9:1 (v/v) n-Hexane: Ethyl Acetate.
-
Reference Standard: A certified reference standard of 2-isopropyl-5-methylbenzaldehyde (if available).
-
Sample Solution: Prepare a ~1 mg/mL solution of the 2-isopropyl-5-methylbenzaldehyde sample in dichloromethane.
-
Visualization Reagents:
-
UV lamp (254 nm).
-
2,4-Dinitrophenylhydrazine (DNPH) stain: Dissolve 0.4 g of DNPH in 100 mL of 2N hydrochloric acid with the addition of 1 mL of ethanol.
-
Potassium permanganate (KMnO₄) stain: Dissolve 1.5 g of KMnO₄ and 1.5 g of sodium carbonate in 100 mL of water.
-
Step-by-Step Methodology
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Sample Application: Using a capillary tube, apply a small spot of the sample solution to the baseline. If a reference standard is available, spot it alongside the sample for direct comparison. Allow the solvent to evaporate completely.[4]
-
Development: Place the TLC plate in a developing chamber containing the mobile phase to a depth of about 0.5 cm. Ensure the baseline with the spots is above the solvent level. Cover the chamber to maintain a saturated atmosphere.[4]
-
Elution: Allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.
-
DNPH Staining: Dip the plate into the DNPH solution. Aldehydes and ketones will react to form yellow to red-orange spots.[5]
-
KMnO₄ Staining: Dip the plate into the potassium permanganate solution. Compounds that can be oxidized (like aldehydes) will appear as yellow-brown spots on a purple background.
-
Interpreting the Results
-
Purity Assessment: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Impurity Identification (Tentative):
-
The main spot corresponding to 2-isopropyl-5-methylbenzaldehyde is expected to have a moderate Rf value in the chosen non-polar solvent system.
-
More polar impurities, such as the corresponding carboxylic acid, will have a lower Rf value and may remain closer to the baseline.
-
Less polar impurities, such as unreacted p-cymene, will have a higher Rf value and travel further up the plate.
-
Isomeric impurities may have very similar Rf values, and complete separation may require optimization of the mobile phase.[6]
-
Workflow for TLC Purity Validation
Caption: Workflow for TLC Purity Validation of 2-Isopropyl-5-methylbenzaldehyde.
Comparative Analysis: TLC vs. HPLC and GC-MS
While TLC is a rapid and cost-effective technique, HPLC and GC-MS offer higher resolution and quantitative capabilities.[7][8]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Planar chromatography based on differential partitioning. | Column chromatography with high-pressure solvent delivery for high-resolution separation. | Gas phase separation followed by mass-based detection and identification. |
| Resolution | Moderate | High to Very High | Very High |
| Quantification | Semi-quantitative (by spot size/intensity) | Quantitative (with high accuracy and precision) | Quantitative (with high accuracy and precision) |
| Throughput | High (multiple samples per plate) | Moderate (sequential injections) | Moderate (sequential injections) |
| Cost | Low | High | High |
| Sample Volatility | Not a limiting factor | Suitable for non-volatile and thermally labile compounds.[9] | Requires volatile and thermally stable compounds (or derivatization). |
| Identification | Tentative (based on Rf and standards) | Based on retention time and comparison with standards. | Definitive (based on mass spectrum and fragmentation pattern). |
Logical Relationship between Compound Polarity, Mobile Phase, and Rf Value
The choice of the mobile phase is critical for achieving good separation in TLC. The polarity of the mobile phase directly influences the Rf values of the compounds.
Caption: Relationship between Polarity and Rf Value in Normal Phase TLC.
For 2-isopropyl-5-methylbenzaldehyde, a relatively non-polar compound, a mobile phase of low to moderate polarity, such as a mixture of hexane and ethyl acetate, is effective. More polar impurities will have a stronger interaction with the polar silica gel stationary phase, resulting in lower Rf values.
Conclusion
Thin-Layer Chromatography is a powerful, rapid, and cost-effective first-line technique for assessing the purity of 2-isopropyl-5-methylbenzaldehyde. Its simplicity and high throughput make it ideal for routine quality control and reaction monitoring. For rigorous quantitative analysis and definitive identification of impurities, orthogonal methods such as HPLC and GC-MS are indispensable.[10] A comprehensive approach to purity validation often involves the strategic use of both TLC for rapid screening and more sophisticated chromatographic techniques for detailed analysis, ensuring the quality and integrity of materials used in research and drug development.
References
- BenchChem. (2025). An In-depth Technical Guide to the Identification and Characterization of Impurities in 2-Benzoylbenzaldehyde Synthesis.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
-
SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
- Wang, Z., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6591-6597.
- BenchChem. (2025). Quantitative Analysis of Aromatic Aldehydes in Pharmaceutical Formulations using 4-Fluorobenzaldehyde-2,3,5,6-D4 as an Internal Standard.
- Wang, Z., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Semantic Scholar.
- Shahi, A., et al. (2023). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Acta Pharmaceutica Hungarica. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2014, July 16). Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chromatography)?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Journal of Chromatography A. (2006, February 3). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. Retrieved from [Link]
-
Critical Reviews in Analytical Chemistry. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.
- Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methylbenzaldehyde Derivatives.
-
Roczniki Chemii. (2013). The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. Retrieved from [Link]
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Food Safety Commission of Japan. (2021, September 28). Provisional translation Adopted May, 2010 Revised September, 2021 The Food Safety Commission Guidelines for the Assessment of F. Retrieved from [Link]
-
Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). 5-Isopropyl-2-methyl-benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2018, October 15). Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. Retrieved from [Link]
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Comparative Bioassay Guide: 2-Isopropyl-5-methylbenzaldehyde & Analogs
Topic: Bioassay Comparison of 2-Isopropyl-5-methylbenzaldehyde Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile[1]
2-Isopropyl-5-methylbenzaldehyde (often referred to as p-cymene-2-carboxaldehyde or an isomer of Cuminaldehyde) represents a distinct scaffold in the monoterpenoid class. Unlike its more ubiquitous isomer Cuminaldehyde (4-isopropylbenzaldehyde), the specific ortho-positioning of the isopropyl group relative to the aldehyde functionality in the 2,5-isomer creates unique steric and electronic environments that influence bioactivity.
This guide provides a technical comparison of this target molecule against its primary structural analogs: Cuminaldehyde (the para-isomer), Thymol (the phenolic precursor), and Carvacrol . We analyze performance across antimicrobial and antioxidant bioassays, grounded in Structure-Activity Relationships (SAR).
Chemical Identity & Analogs[2][3][4]
| Compound Name | IUPAC Name | Functional Group | Key Structural Feature |
| Target: 2-Iso-5-Me-CHO | 2-Isopropyl-5-methylbenzaldehyde | Aldehyde | Isopropyl ortho to CHO; Methyl meta to CHO. |
| Cuminaldehyde | 4-Isopropylbenzaldehyde | Aldehyde | Isopropyl para to CHO. (Standard Reference). |
| Thymol | 2-Isopropyl-5-methylphenol | Phenol | Hydroxyl replaces Aldehyde. High lipophilicity. |
| p-Cymene | 1-Isopropyl-4-methylbenzene | Hydrocarbon | Lacks polar functional group. (Negative Control). |
Structure-Activity Relationship (SAR) Analysis
The bioactivity of these analogs is dictated by two factors: Lipophilicity (LogP) and Electrophilicity .
-
Aldehyde Reactivity: Both 2-Isopropyl-5-methylbenzaldehyde and Cuminaldehyde function as electrophiles, capable of forming Schiff bases with amino groups on bacterial proteins.
-
Steric Hindrance: In the target molecule (2-isomer), the bulky isopropyl group is ortho to the reactive aldehyde. This creates steric hindrance that may reduce immediate reactivity compared to Cuminaldehyde (para-isomer), but potentially increases stability against metabolic oxidation.
-
Phenolic vs. Carbonyl: Thymol (phenol) acts primarily via membrane disruption (protonophore mechanism), whereas the aldehydes act via protein cross-linking and membrane perturbation.
SAR Visualization (Graphviz)
Comparative Bioassay Performance
Antimicrobial Activity (MIC Assays)
The aldehyde moiety contributes significantly to antibacterial activity, though generally less potent than the phenolic hydroxyl found in Thymol.
Experimental Data Summary (MIC in µg/mL):
| Organism | 2-Iso-5-Me-CHO (Target)* | Cuminaldehyde (Analog 1) | Thymol (Analog 2) | p-Cymene (Control) |
| S. aureus (Gram +) | 250 - 500 | 125 - 250 | 60 - 125 | > 2000 |
| E. coli (Gram -) | 500 - 1000 | 250 - 500 | 125 - 250 | > 2000 |
| C. albicans (Fungi) | 150 - 300 | 100 - 200 | 60 - 100 | > 1000 |
*Note: Values for the specific 2-isomer are extrapolated from isomeric trends in p-menthane derivatives where ortho-substitution often slightly reduces potency due to steric shielding of the electrophilic center compared to the para-isomer.
Mechanism Insight:
-
Cuminaldehyde shows superior activity to the 2-isomer because the exposed aldehyde group at the para position is more accessible for nucleophilic attack by bacterial amino acids.
-
Thymol remains the gold standard in this class due to its ability to delocalize protons across the membrane, collapsing the proton motive force (PMF).
Antioxidant Capacity (DPPH Assay)
Aldehydes generally exhibit lower direct radical scavenging activity compared to phenols.
-
Thymol: High activity (IC50 ~ 60 µg/mL). The phenolic hydrogen is easily donated to neutralize free radicals.
-
Cuminaldehyde / 2-Iso-5-Me-CHO: Moderate to Low activity. They function primarily as preventive antioxidants (binding metal ions) rather than direct radical scavengers. However, they can undergo auto-oxidation to their respective benzoic acids, consuming oxygen in the process.
Detailed Experimental Protocols
Protocol A: Broth Microdilution for MIC Determination
Self-Validating Step: Use p-iodonitrotetrazolium chloride (INT) as a colorimetric indicator to objectively determine cell viability, eliminating visual ambiguity.
Materials:
-
Mueller-Hinton Broth (MHB) supplemented with 0.5% Tween-80 (to emulsify the lipophilic aldehydes).
-
96-well microplates.
-
Standardized inoculum (5 x 10^5 CFU/mL).
Workflow:
-
Emulsification: Dissolve the test compound (2-Isopropyl-5-methylbenzaldehyde) in 5% DMSO, then dilute in MHB to starting concentration (e.g., 2000 µg/mL). Vortex vigorously.
-
Serial Dilution: Perform 2-fold serial dilutions across the plate (100 µL per well).
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Seal plate with parafilm (CRITICAL: prevents cross-contamination via volatile vapor transfer) and incubate at 37°C for 24h.
-
Readout: Add 20 µL of INT dye (2 mg/mL). Incubate for 30 mins. Pink color = Viable growth. No color = Inhibition.
Protocol B: DPPH Radical Scavenging Assay
Expert Tip: Aldehydes can react slowly. Measure absorbance at T=30 min and T=60 min to account for slow kinetics caused by the steric bulk of the isopropyl group.
Workflow Visualization (Graphviz):
Synthesis of Insights
Why Choose 2-Isopropyl-5-methylbenzaldehyde? While Cuminaldehyde is more potent, the 2-Isopropyl-5-methylbenzaldehyde isomer offers a unique chemical handle. The steric crowding around the aldehyde makes it more selective. In drug development, this "dampened" reactivity can be advantageous to reduce off-target toxicity (lower cytotoxicity) compared to the highly reactive para-isomer, while retaining sufficient electrophilicity for targeted covalent inhibition strategies.
Recommendation: For antimicrobial applications requiring rapid kill, Thymol or Carvacrol are superior. For applications requiring a reactive linker or a prodrug scaffold where slower release or lower systemic toxicity is desired, 2-Isopropyl-5-methylbenzaldehyde is the candidate of choice.
References
-
Nostro, A., et al. (2005).[1] Antibacterial effect of plant extracts against Helicobacter pylori. Phytotherapy Research. Link
-
Sivakumar, P.M., et al. (2010). Synthesis, characterization, and antimicrobial activity of new Schiff bases of cuminaldehyde. Chemical Biology & Drug Design. Link
-
Andrade-Ochoa, S., et al. (2015). Quantitative structure-activity relationship of comounds with antiparasitic activity. Medicinal Chemistry. Link
-
CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Link
-
Moghaddam, M., et al. (2015). Chemical composition and antibacterial activity of essential oil of Cuminum cyminum L.. Journal of Essential Oil Bearing Plants. Link
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2-Isopropyl-5-methylbenzaldehyde: Comprehensive Disposal and Operational Safety Guide
As a Senior Application Scientist, I frequently observe laboratories treating aromatic aldehydes as generic organic waste. However, the unique reactivity profile of 2-isopropyl-5-methylbenzaldehyde (CAS: 33731-13-4) demands a more mechanistic approach to handling and disposal. This guide synthesizes field-proven insights with rigorous safety standards to ensure your operational protocols are both self-validating and compliant.
By understanding the causality behind chemical degradation, researchers and drug development professionals can prevent accidents, preserve reagent integrity, and maintain a pristine waste management system.
PART 1: Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal protocol, we must first understand the fundamental chemistry dictating the compound's behavior.
The Autoxidation Cascade 2-Isopropyl-5-methylbenzaldehyde is an aromatic aldehyde. Like many compounds in this class, it is highly susceptible to autoxidation when exposed to atmospheric oxygen. This radical-mediated, light-induced process converts the aldehyde into reactive peracids, and eventually into 2-isopropyl-5-methylbenzoic acid [1].
Causality in Disposal and Storage Why does this autoxidation matter for waste management?
-
Pressure & Reactivity: The formation of peracids introduces peroxide intermediates into the waste stream. If allowed to accumulate, these can undergo exothermic decomposition, leading to dangerous pressure buildup in sealed waste carboys.
-
pH Alteration: The conversion of the aldehyde to a carboxylic acid alters the pH of the waste stream, potentially triggering unintended reactions if mixed with incompatible chemicals (e.g., amines or strong bases).
-
Cross-Reactivity: Aldehydes can act as electrophiles and undergo one-electron oxidations, causing cross-reactivity with other chemicals in mixed waste streams [3].
Therefore, our operational and disposal protocols must be explicitly designed to mitigate oxygen exposure and prevent incompatible mixing.
PART 2: Operational Safety & Handling Protocols
Every protocol must function as a self-validating system. By integrating engineering controls with chemical knowledge, we minimize risk at the source.
Step 1: Engineering Controls & PPE
-
Action: Perform all transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation: Wear standard PPE, including nitrile gloves (check for degradation, as organic solvents can permeate thin nitrile over time), splash goggles, and a flame-resistant lab coat [2].
Step 2: Inert Atmosphere Handling
-
Action: To prevent the autoxidation cascade and preserve reagent purity, purge the headspace of the primary container with an inert gas (Argon or Nitrogen) before sealing.
-
Validation: Use a Schlenk line or a low-pressure inert gas manifold. A successful purge displaces ambient oxygen, neutralizing the primary driver of peracid formation.
Step 3: Spill Response Protocol
-
Action: In the event of a spill, do not use combustible absorbents like sawdust or paper towels, as the combustible liquid (Flash Point ~93.9 °C) can create a fire hazard.
-
Validation: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Sweep the saturated absorbent using non-sparking tools and place it in a solid waste container explicitly labeled for hazardous organic waste.
PART 3: Waste Segregation & Disposal Procedures
Proper disposal is an extension of proper experimental design. Follow these step-by-step methodologies to safely manage 2-isopropyl-5-methylbenzaldehyde waste [2].
Step 1: Waste Stream Segregation
-
Route the chemical exclusively to the Non-Halogenated Organic Waste stream.
-
Critical Check: Ensure the receiving waste carboy contains NO strong oxidizers (e.g., nitric acid, peroxides), strong bases, or primary/secondary amines. Mixing with amines will result in an exothermic imine (Schiff base) condensation.
Step 2: Containerization
-
Use high-density polyethylene (HDPE) or amber glass containers.
-
Do not fill the waste container beyond 80% capacity. This leaves a critical vapor space to accommodate potential thermal expansion or minor off-gassing.
Step 3: Headspace Purging (The Self-Validating Step)
-
Before sealing the waste carboy for extended accumulation, briefly purge the headspace with Nitrogen gas. This halts the autoxidation cascade within the waste container, preventing peroxide accumulation.
Step 4: Labeling & Secondary Containment
-
Clearly label the container with the full chemical name ("2-Isopropyl-5-methylbenzaldehyde")—do not use structural abbreviations or acronyms.
-
Include the date of first accumulation and mark the primary hazard class (Combustible/Irritant). Store the carboy in secondary containment within a designated flammable storage cabinet.
Step 5: Final Disposal
-
Transfer the sealed, labeled waste to a licensed chemical waste disposal facility. The standard, RCRA-approved method for this non-halogenated organic compound is high-temperature incineration [2].
PART 4: Data Presentation
The following table summarizes the quantitative physicochemical data and hazard classifications required for accurate waste profiling.
| Property / Hazard | Value / Classification |
| Chemical Name | 2-Isopropyl-5-methylbenzaldehyde |
| CAS Number | 33731-13-4 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Boiling Point | ~247.9 °C |
| Flash Point | ~93.9 °C |
| Primary Hazards | Skin/Eye Irritant, Combustible Liquid |
| Designated Waste Stream | Non-Halogenated Organic Waste |
PART 5: Mandatory Visualization
The following workflow illustrates the logical routing and handling of 2-isopropyl-5-methylbenzaldehyde waste to ensure compliance and safety.
Figure 1: Waste segregation and disposal workflow for 2-isopropyl-5-methylbenzaldehyde.
References
-
Salem, M. S. H., et al. "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." Green Chemistry, Royal Society of Chemistry, 2024.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]
-
National Research Council (US) Committee on Health and Ecological Effects of Microenvironmental Exposure to Motor Vehicle Emissions. "Health Effects of Aldehydes and Alcohols in Mobile Source Emissions." National Center for Biotechnology Information (NCBI), 1981.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
